Technical Documentation Center

3"-Hydroxy Simvastatin Acid Sodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3"-Hydroxy Simvastatin Acid Sodium Salt

Core Science & Biosynthesis

Foundational

"3"-Hydroxy Simvastatin Acid Sodium Salt biological activity

[1] Executive Summary "3"-Hydroxy Simvastatin Acid Sodium Salt (specifically 3''-Hydroxy Simvastatin Acid Sodium Salt , CAS: 1316302-95-0) is a critical pharmacologically active metabolite and oxidative impurity of the b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

"3"-Hydroxy Simvastatin Acid Sodium Salt (specifically 3''-Hydroxy Simvastatin Acid Sodium Salt , CAS: 1316302-95-0) is a critical pharmacologically active metabolite and oxidative impurity of the blockbuster statin, Simvastatin.[1] Unlike the inactive prodrug Simvastatin (a lactone), this compound exists in the open-ring hydroxy acid form, allowing it to directly bind and inhibit HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway.[1]

This guide details the structural pharmacology, biological activity, and experimental protocols required to study this specific entity. It is intended for researchers validating metabolite activity, performing impurity profiling (USP/EP), or investigating CYP3A4-mediated statin metabolism.[1]

Chemical Identity & Structural Pharmacology[1]

Nomenclature and Structure

The designation "3"-Hydroxy in this context refers to the 3''-position on the ester side chain, distinguishing it from ring-hydroxylated metabolites (e.g., 3'-hydroxy or 6'-hydroxy simvastatin).[1]

  • Common Name: 3''-Hydroxy Simvastatin Acid Sodium Salt[1]

  • CAS Number: 1316302-95-0[1]

  • Chemical Name: Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate[1]

  • Molecular Formula: C₂₅H₃₉NaO₇[1]

  • Molecular Weight: 474.56 g/mol [1]

Structural Pharmacology

Simvastatin Acid (the parent active drug) contains a 2,2-dimethylbutyrate side chain at position 8 of the hexahydronaphthalene ring. The 3''-Hydroxy metabolite features an aliphatic hydroxylation on this side chain.

FeatureSimvastatin Acid (Parent)3''-Hydroxy Simvastatin Acid (Metabolite)
Core Structure Open-ring Heptanoic AcidOpen-ring Heptanoic Acid
Side Chain 2,2-dimethylbutyrate3-hydroxy -2,2-dimethylbutyrate
Pharmacophore 3,5-dihydroxy acid (Mimics HMG-CoA)3,5-dihydroxy acid (Retained)
Activity Status Potent HMG-CoA Reductase InhibitorActive Inhibitor

Mechanistic Insight: The 3,5-dihydroxyheptanoic acid moiety is the essential pharmacophore that mimics the substrate HMG-CoA.[1] Since the 3''-hydroxylation occurs on the distal ester side chain—away from the catalytic binding pocket of the enzyme—the molecule retains significant inhibitory capacity, unlike metabolites where the pharmacophore itself is modified (e.g., lactonization or dehydration).

Biological Activity Profile

Primary Mechanism: HMG-CoA Reductase Inhibition

Like its parent acid, 3''-Hydroxy Simvastatin Acid functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase .[1]

  • Binding Mode: The open dihydroxy acid head group binds to the active site of the enzyme, displacing the natural substrate HMG-CoA.

  • Potency: While Simvastatin Acid exhibits a

    
     of ~0.12 nM, the 3''-Hydroxy metabolite is classified as an effective inhibitor . It contributes to the overall lipid-lowering therapeutic effect observed in vivo, although it is generally considered less potent than the parent acid due to the increased polarity of the side chain affecting hydrophobic pocket interactions.
    
Metabolic Context (CYP3A4 Pathway)

This compound is a Phase I metabolite formed primarily by CYP3A4 in the liver.

  • Formation: Aliphatic hydroxylation of the 2,2-dimethylbutyrate side chain.

  • Clinical Relevance:

    • Active Metabolite: Unlike the 3',5'-dihydrodiol metabolite (which is inactive), the 3''-hydroxy acid retains activity.[1]

    • Elimination: It is more polar than Simvastatin Acid, facilitating biliary excretion.

    • Impurity Profiling: It is a known oxidative degradant monitored in Simvastatin API (Active Pharmaceutical Ingredient) stability studies.

Visualization: Metabolic & Signaling Pathways

Simvastatin Bioactivation and Metabolism

The following diagram illustrates the conversion of the prodrug Simvastatin to its active acid form and subsequent metabolism to the 3''-Hydroxy derivative.

SimvastatinMetabolism Simvastatin Simvastatin (Inactive Lactone) SimvastatinAcid Simvastatin Acid (Active Drug) Ki ~ 0.12 nM Simvastatin->SimvastatinAcid Hydrolysis (Carboxylesterases) Metabolite3Prime 3'-Hydroxy Simvastatin Acid (Ring Hydroxylation) SimvastatinAcid->Metabolite3Prime CYP3A4 (Ring Hydroxylation) Metabolite3DoublePrime 3''-Hydroxy Simvastatin Acid (Side-Chain Hydroxylation) CAS: 1316302-95-0 SimvastatinAcid->Metabolite3DoublePrime CYP3A4 (Aliphatic Hydroxylation) HMGCR HMG-CoA Reductase (Target Enzyme) SimvastatinAcid->HMGCR Inhibits Metabolite3DoublePrime->HMGCR Inhibits (Retained Activity)

Caption: Metabolic pathway showing the bioactivation of Simvastatin and the formation of the active 3''-Hydroxy metabolite via CYP3A4.[1][2]

Experimental Methodologies

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay validates the biological activity of the 3''-Hydroxy Simvastatin Acid salt by measuring the oxidation of NADPH.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 4 mM TRITON X-100 and 1 mM DTT.

  • Substrate: HMG-CoA (150 µM final concentration).

  • Cofactor: NADPH (200 µM final concentration).

  • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[1]

  • Test Compound: 3''-Hydroxy Simvastatin Acid Sodium Salt (dissolved in DMSO, final DMSO < 1%).[1]

Workflow:

  • Pre-incubation: Mix Buffer, Enzyme, and Test Compound (various concentrations) in a UV-transparent 96-well plate. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add NADPH and HMG-CoA to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10–20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
Protocol: LC-MS/MS Quantification in Biological Matrices

Distinguishing 3''-Hydroxy Simvastatin Acid from its isomers (e.g., 3'-Hydroxy or 6'-Hydroxy) requires high-resolution chromatography because they share the same mass (


 453.2 for the acid anion).[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (e.g., 30% B to 90% B over 5 minutes) is often required to resolve positional isomers.

  • Detection: Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode.

  • MRM Transition:

    
     453.2 
    
    
    
    337.1 (Characteristic fragment for simvastatin acid derivatives).

Self-Validating Step:

  • Isomer Check: You must inject a mixture of Simvastatin Acid, 3'-Hydroxy Simvastatin Acid, and 3''-Hydroxy Simvastatin Acid standards to confirm baseline separation.[1] Co-elution will invalidate PK data.

Data Summary Table

ParameterSimvastatin Acid (Reference)3''-Hydroxy Simvastatin Acid (Target)
CAS (Na Salt) 101314-97-01316302-95-0
Metabolic Origin Hydrolysis of LactoneCYP3A4 Oxidation of Acid
HMG-CoA Reductase Activity High (

nM)
Active (Effective Inhibitor)
Solubility Low (Lipophilic)Moderate (Increased Polarity due to -OH)
Primary Elimination BiliaryBiliary
Mass (ESI-)

435.2

451.2 (+16 Da)

References

  • Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(4), 476-483.[1][3] Link

  • Prueksaritanont, T., et al. (2003). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Elimination and Drug-Drug Interaction. Drug Metabolism and Disposition, 31(4), 472-480.[1] Link

  • Veeprho. (2024).[4] 3''-Hydroxy Simvastatin Acid (Sodium Salt) Reference Standard Data Sheet.[1] Veeprho Laboratories. Link

  • PubChem. (2024). Compound Summary: 3''-Hydroxy Simvastatin.[1][5][6] National Library of Medicine. Link[1]

  • BenchChem. (2024). Statin Potency Comparison and IC50 Values. BenchChem Technical Guides. Link

Sources

Exploratory

What is the difference between simvastatin and 3"-Hydroxy Simvastatin Acid Sodium Salt

[1] Abstract This technical guide provides a rigorous comparison between Simvastatin (the parent lactone prodrug) and 3''-Hydroxy Simvastatin Acid Sodium Salt (a specific downstream oxidative metabolite and process impur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract This technical guide provides a rigorous comparison between Simvastatin (the parent lactone prodrug) and 3''-Hydroxy Simvastatin Acid Sodium Salt (a specific downstream oxidative metabolite and process impurity).[1] While Simvastatin is the established therapeutic agent for hypercholesterolemia, 3''-Hydroxy Simvastatin Acid Sodium Salt represents a critical analyte for metabolic profiling, stability testing, and impurity control.[1] This document details their structural divergence, metabolic interconnectivity via CYP3A4, pharmacological implications, and analytical differentiation using LC-MS/MS.[1]

Structural & Chemical Divergence[2]

The fundamental difference lies in two distinct chemical modifications: lactone ring hydrolysis and side-chain oxidation .

FeatureSimvastatin (Parent)3''-Hydroxy Simvastatin Acid Sodium Salt
CAS Number 79902-63-91316302-95-0 (Sodium Salt)
Molecular Formula C₂₅H₃₈O₅C₂₅H₃₉NaO₇ (Salt form)
Core Structure Closed ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-lactone ring (Prodrug)
Open dihydroxyheptanoic acid chain (Active scaffold)
Side Chain 2,2-dimethylbutyrate ester3-hydroxy -2,2-dimethylbutyrate ester
Polarity (LogP) High (~4.[2]68) – LipophilicLow – Hydrophilic (due to ionization & extra -OH)
Solubility Soluble in organic solvents; poor in waterSoluble in water (buffer) and polar solvents
Role Therapeutic API (HMG-CoA Reductase Inhibitor)Metabolite / Reference Standard / Impurity
Structural Mechanism
  • Ring Opening: Simvastatin contains a closed lactone ring. To become the "Acid" form, this ring is hydrolyzed (enzymatically or chemically), exposing a terminal carboxylate and a hydroxyl group.[1]

  • 3''-Hydroxylation: The "3''" notation refers to the carbon position on the 2,2-dimethylbutyrate side chain attached to the decalin ring. In the 3''-Hydroxy variant, a hydroxyl group (-OH) is added to the methylene carbon of this ester tail.[1]

Metabolic Pathway & Biosynthesis

Understanding the relationship between these two molecules requires mapping the hepatic biotransformation pathway. Simvastatin is a substrate for both hydrolytic enzymes and Cytochrome P450 oxidases.

The Transformation Workflow
  • Activation (Hydrolysis): Simvastatin (inactive lactone) is hydrolyzed by carboxylesterases (CES1) and paraoxonases in the liver/plasma to form Simvastatin Acid (the active HMG-CoA reductase inhibitor).[1][2][3]

  • Oxidative Clearance (Metabolism): Simvastatin Acid is subsequently metabolized by CYP3A4/5 .[1] A major metabolic route is the hydroxylation of the ester side chain, generating 3''-Hydroxy Simvastatin Acid .

Note: Direct oxidation of the lactone parent to 3''-Hydroxy Simvastatin (Lactone) also occurs, which can then be hydrolyzed to the Acid salt form.[1]

Visualization: Metabolic Interconnectivity

The following diagram illustrates the enzymatic conversion linking the parent drug to the specific 3''-hydroxy acid metabolite.

SimvastatinMetabolism Simvastatin Simvastatin (Inactive Lactone) HydroxyMetabolite 3''-Hydroxy Simvastatin Acid Sodium Salt Simvastatin->HydroxyMetabolite Direct Oxidation + Hydrolysis CES Carboxylesterase (Hydrolysis) Simvastatin->CES SimvastatinAcid Simvastatin Acid (Active Form) CYP CYP3A4 (Oxidation) SimvastatinAcid->CYP CES->SimvastatinAcid CYP->HydroxyMetabolite Side-chain Hydroxylation

Figure 1: Hepatic biotransformation pathway showing the conversion of Simvastatin to its active acid form and subsequent oxidation to the 3''-hydroxy metabolite.[1]

Pharmacological & Functional Implications[2][5]

Potency & Activity[2][4][5][6][7][8]
  • Simvastatin: Inactive in vitro. Requires in vivo conversion.[4]

  • Simvastatin Acid: Potent inhibitor of HMG-CoA reductase (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     nM).[5][6]
    
  • 3''-Hydroxy Simvastatin Acid: Generally considered a clearance metabolite with significantly reduced or negligible inhibitory activity compared to Simvastatin Acid. The addition of the polar hydroxyl group on the hydrophobic side chain disrupts the binding affinity within the HMG-CoA reductase hydrophobic pocket.

Toxicology & Safety (MIST)

In drug development, 3''-Hydroxy Simvastatin Acid is monitored under Metabolites in Safety Testing (MIST) guidelines.[1]

  • Impurity Profiling: It is a known degradation product in shelf-life studies (oxidative degradation).[1]

  • Biomarker: Elevated levels can indicate CYP3A4 induction or altered metabolic clearance.

Analytical Methodology: LC-MS/MS Differentiation

Distinguishing these compounds requires precise chromatography due to their structural similarity.

Experimental Protocol: Separation & Detection

Objective: Quantify Simvastatin and 3''-Hydroxy Simvastatin Acid in plasma.

1. Sample Preparation:

  • Reagent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

  • Method: Protein precipitation. Add 300 µL ACN to 100 µL plasma. Vortex 1 min. Centrifuge at 10,000 x g for 10 min.

  • Critical Step: Maintain low temperature (4°C) to prevent interconversion (lactone ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     acid).
    

2. Chromatographic Conditions (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 90% A (Load polar metabolites like 3''-Hydroxy Acid).[1]

    • 1-5 min: Ramp to 95% B (Elute lipophilic Simvastatin).[1]

  • Elution Order: 3''-Hydroxy Simvastatin Acid (Polar, elutes early) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Simvastatin Acid 
    
    
    
    Simvastatin (Non-polar, elutes late).

3. Mass Spectrometry (MRM Transitions):

  • Simvastatin (Positive Mode): ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     419.2 
    
    
    
    199.1
  • Simvastatin Acid (Negative Mode): ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     435.2 
    
    
    
    319.2
  • 3''-Hydroxy Simvastatin Acid (Negative Mode):

    • Precursor: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       451.2 (Acid form mass + 16 Da for Oxygen)
      
    • Note: The sodium salt (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) dissociates in solution; detect the free acid anion.
      
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_detection MS/MS Detection (MRM) Sample Plasma Sample (Contains Parent + Metabolites) Prep Protein Precipitation (Cold ACN, 4°C) Sample->Prep LC Reverse Phase LC (C18 Column) Prep->LC Det1 3''-Hydroxy Acid (Early Elution, Polar) m/z 451 -> Frag LC->Det1 Det2 Simvastatin Acid (Mid Elution) m/z 435 -> Frag LC->Det2 Det3 Simvastatin (Late Elution, Non-polar) m/z 419 -> Frag LC->Det3

Figure 2: LC-MS/MS workflow for the simultaneous separation and detection of Simvastatin and its polar metabolites.

References

  • Veeprho. 3''-Hydroxy Simvastatin Acid (Sodium Salt) | CAS 1316302-95-0.[1] Retrieved from 1[1]

  • National Institutes of Health (NIH). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A. Retrieved from 7[1]

  • PubChem. 3''-Hydroxy Simvastatin Compound Summary. Retrieved from 8[1]

  • Cayman Chemical. Simvastatin Hydroxy Acid (ammonium salt) Product Information. Retrieved from

  • BenchChem. In Vivo Hydrolysis of Lovastatin and Simvastatin: A Comparative Guide. Retrieved from 4[1]

Sources

Foundational

"3"-Hydroxy Simvastatin Acid Sodium Salt CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3"-Hydroxy Simvastatin Acid Sodium Salt, a significant metabolite and impurity of the widely presc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3"-Hydroxy Simvastatin Acid Sodium Salt, a significant metabolite and impurity of the widely prescribed cholesterol-lowering drug, simvastatin. We will delve into its chemical identity, metabolic origins, analytical quantification, and its relevance in pharmaceutical research and development.

Core Chemical Identity

PropertyValueSource
Chemical Name sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate[1]
CAS Number 1316302-95-0[1][2][3]
Molecular Formula C25H39NaO7[1][3]
Molecular Weight 474.6 g/mol [1]

Introduction to Simvastatin and its Metabolism

Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] It is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid.[4][5] The metabolic journey of simvastatin is complex, involving multiple enzymatic pathways primarily within the liver.

The formation of 3"-Hydroxy Simvastatin Acid Sodium Salt is a result of oxidative metabolism. This process can occur on the 2,2-dimethylbutyrate side chain, leading to hydroxylated derivatives.[1] This specific metabolite is characterized by a hydroxyl group at the 3" position of the butanoyl side chain of the active simvastatin acid.

Metabolic Pathway and Formation

The biotransformation of simvastatin to its hydroxylated metabolites is a critical aspect of its pharmacology and toxicology. The following diagram illustrates the key metabolic steps leading to the formation of 3"-Hydroxy Simvastatin Acid.

Caption: Metabolic activation of simvastatin and formation of 3"-Hydroxy Simvastatin Acid.

Synthesis and Characterization

The synthesis of 3"-Hydroxy Simvastatin Acid Sodium Salt is primarily undertaken for its use as a reference standard in analytical studies. While detailed proprietary synthesis methods are not publicly available, the general approach involves the controlled oxidation of a suitable simvastatin derivative, followed by hydrolysis of the lactone ring and subsequent salt formation.

Characterization of this metabolite is crucial for its unequivocal identification. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the position of the hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups present in the molecule.[6]

Analytical Methodologies for Quantification

The presence of 3"-Hydroxy Simvastatin Acid, as an impurity or metabolite, necessitates sensitive and specific analytical methods for its detection and quantification in bulk drug substances, pharmaceutical formulations, and biological matrices.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the methods of choice.

A General Protocol for RP-HPLC Analysis

The following is a representative protocol for the reversed-phase HPLC (RP-HPLC) analysis of simvastatin and its related substances, including 3"-Hydroxy Simvastatin Acid.

Objective: To separate and quantify 3"-Hydroxy Simvastatin Acid from simvastatin and other impurities.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)[6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or other suitable buffer components[6]

  • Reference standards for simvastatin and 3"-Hydroxy Simvastatin Acid Sodium Salt

Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection Wavelength 237 nm[6]
Injection Volume 10-20 µL

Workflow for Method Development and Validation:

hplc_workflow cluster_workflow HPLC Method Workflow A Method Development & Optimization (Mobile Phase, Column, Gradient) B System Suitability Testing (Resolution, Tailing Factor, Repeatability) A->B C Method Validation (ICH Q2(R1)) B->C D Linearity & Range E Accuracy & Precision F Specificity G LOD & LOQ H Robustness I Routine Sample Analysis D->I E->I F->I G->I H->I

Caption: Workflow for the development and validation of an HPLC method for impurity profiling.

Significance in Drug Development and Quality Control

The identification and control of impurities and metabolites like 3"-Hydroxy Simvastatin Acid are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6] Its presence can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for:

  • Impurity Profiling: To understand the impurity profile of the active pharmaceutical ingredient (API) and finished product.

  • Stability Studies: To monitor the formation of degradation products under various stress conditions.

  • Pharmacokinetic Studies: To characterize the metabolic fate of simvastatin in vivo.

Conclusion

3"-Hydroxy Simvastatin Acid Sodium Salt is a critical molecule in the context of simvastatin's lifecycle, from its metabolic transformation in the body to its role as a potential impurity in pharmaceutical manufacturing. A thorough understanding of its chemical properties, formation, and analytical determination is paramount for ensuring the quality and safety of simvastatin-based therapies. This guide provides a foundational understanding for researchers and professionals dedicated to the advancement of pharmaceutical sciences.

References

  • Jadhav, S. D., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614. Available at: [Link]

  • Veeprho. (n.d.). 3"-Hydroxy Simvastatin Acid (Sodium Salt). Retrieved from [Link]

  • Jadhav, S. D., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. Available at: [Link]

  • Jadhav, S. D., et al. (2011). Synthesis, characterization and quantification of simvastatin metabolites and impurities. Semantic Scholar. Available at: [Link]

  • BenchChem. (2025). The Discovery, Metabolism, and Synthesis of Simvastatin and its Metabolites: A Technical Guide. BenchChem.
  • Veeprho. (n.d.). 3"-Hydroxy Simvastatin Acid (Sodium Salt) | CAS 1316302-95-0. Retrieved from [Link]

  • Jadhav, S. D., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. PubMed. Available at: [Link]

  • Various Authors. (2022). Reported estimation techniques for quantification of simvastatin: A review.
  • Pharmaffiliates. (n.d.). Simvastatin-impurities. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2014). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). National Center for Biotechnology Information. Available at: [Link]

  • Allmpus. (n.d.). Simvastatin Acid Triol Sodium Salt. Retrieved from [Link]

  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS One. Available at: [Link]

  • precisionFDA. (2025). 3-HYDROXYSIMVASTATIN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Hydroxy Simvastatin. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3''-Hydroxy Simvastatin. PubChem. Retrieved from [Link]

  • Alsachim. (n.d.). [2H6]-Simvastatin hydroxy acid sodium salt. Retrieved from [Link]

Sources

Exploratory

Technical Guide: HMG-CoA Reductase Inhibitory Activity of 3''-Hydroxy Simvastatin Acid Sodium Salt

The following technical guide details the characterization and assessment of 3''-Hydroxy Simvastatin Acid Sodium Salt (also referred to as 3'-hydroxy simvastatin acid in some metabolic contexts), a critical oxidative met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization and assessment of 3''-Hydroxy Simvastatin Acid Sodium Salt (also referred to as 3'-hydroxy simvastatin acid in some metabolic contexts), a critical oxidative metabolite and process impurity of the blockbuster statin, Simvastatin.[1]

This guide deviates from standard template structures to prioritize the experimental logic required to validate this specific compound's interaction with HMG-CoA Reductase (HMGCR).

[1]

Executive Summary & Compound Identity

3''-Hydroxy Simvastatin Acid Sodium Salt represents a specific oxidative modification of the active Simvastatin pharmacophore. While Simvastatin (a lactone prodrug) must be hydrolyzed to Simvastatin Acid (SVA) to inhibit HMG-CoA reductase, the introduction of a hydroxyl group at the 3''-position (often on the dimethylbutyryl side chain or the hexahydronaphthalene ring system, depending on specific numbering conventions) fundamentally alters its lipophilicity and binding affinity.[1]

This compound is primarily investigated in two contexts:

  • Metabolic Profiling: As a Phase I metabolite generated by CYP3A4 oxidation.

  • Impurity Qualification: As a degradation product (Impurity A/K series) in pharmaceutical manufacturing that must be toxicologically assessed.[1]

Chemical Characterization:

  • Target: 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR).[1][2][3][4][5]

  • Active Moiety: The open-ring 3,5-dihydroxyheptanoic acid (mimicking the HMG-CoA substrate).[1]

  • Modification: Hydroxylation at the 3'' position (typically reducing potency compared to the parent SVA).

  • Form: Sodium Salt (confers water solubility, eliminating the need for high DMSO concentrations in enzymatic assays).

Mechanism of Action & Structural Logic

The primary mechanism of all statins is competitive inhibition . They mimic the HMG-CoA substrate, occupying the catalytic site of HMGCR and preventing the reduction of HMG-CoA to mevalonate—the rate-limiting step in cholesterol biosynthesis.[1]

The Pharmacophore vs. The Modification

The 3,5-dihydroxyheptanoic acid tail is the "warhead" that binds to the active site. The hydrophobic ring system (hexahydronaphthalene) occupies the CoA binding pocket, providing specificity.

  • Simvastatin Acid (SVA): High affinity (Ki ≈ 0.12 nM).[1]

  • 3''-Hydroxy Variant: The addition of a polar hydroxyl group to the hydrophobic region (3'' position) disrupts the Van der Waals interactions required for tight binding. Consequently, this compound typically exhibits reduced potency (higher IC50) compared to SVA, often serving as a clearance product.[1]

Metabolic Pathway Visualization

The following diagram illustrates the genesis of this compound from the parent prodrug.

MetabolicPathway Simvastatin Simvastatin (Lactone Prodrug) SVA Simvastatin Acid (SVA) (Active Inhibitor) Simvastatin->SVA Hydrolysis (Carboxylesterase) CYP3A4 CYP3A4 (Hepatic Oxidation) SVA->CYP3A4 Metabolite 3''-Hydroxy Simvastatin Acid Sodium Salt (Metabolite/Impurity) SVA->Metabolite Oxidation Elimination Biliary/Renal Elimination Metabolite->Elimination Clearance

Figure 1: Metabolic trajectory of Simvastatin.[1] The 3''-Hydroxy variant is a downstream oxidation product of the active acid, mediated largely by CYP3A4.[1]

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

To quantify the inhibitory potential of 3''-Hydroxy Simvastatin Acid Sodium Salt, a spectrophotometric assay measuring the oxidation of NADPH is the gold standard.

Experimental Design Strategy
  • Control: Simvastatin Acid (SVA) must be used as the positive control (IC50 ~5–15 nM).[1]

  • Blank: No-enzyme control to account for non-enzymatic NADPH oxidation.

  • Solvent: The Sodium Salt form allows direct dissolution in assay buffer or water, avoiding enzyme denaturation caused by high DMSO concentrations (often required for the lactone form).

Reagents & Preparation
ComponentConcentrationRole
Assay Buffer 100 mM KH₂PO₄ (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTTMaintains enzyme stability and reducing environment.[1]
Enzyme Recombinant HMG-CoA Reductase (Human catalytic domain)Target protein (0.5–1 µ g/well ).[1]
Substrate HMG-CoA (0.4 mM Stock)Substrate for the reduction reaction.[1]
Cofactor NADPH (0.4 mM Stock)Hydride donor; absorbance at 340 nm decreases as it is oxidized.[1]
Test Compound 3''-Hydroxy Simvastatin Acid Na+ SaltPrepare serial dilutions (e.g., 0.1 nM to 10 µM).
Step-by-Step Protocol
  • Pre-Incubation:

    • In a UV-transparent 96-well plate, add Assay Buffer to a final volume of 200 µL.

    • Add Test Compound (various concentrations) or Vehicle (Buffer/Water).[1]

    • Add HMG-CoA Reductase .[1][2][3][6][7][8]

    • Incubate at 37°C for 15 minutes . Rationale: Allows the inhibitor to reach equilibrium binding with the enzyme active site.

  • Reaction Initiation:

    • Add HMG-CoA and NADPH simultaneously to start the reaction.[1]

  • Kinetic Measurement:

    • Immediately read Absorbance at 340 nm (A340) in kinetic mode.

    • Interval: Every 20 seconds for 10–15 minutes.

    • Temperature: Maintain 37°C strictly.

  • Data Processing:

    • Calculate the slope (ΔA340/min) for the linear portion of the curve.

    • Normalize to the "No Inhibitor" control (100% Activity).

Assay Workflow Diagram

AssayWorkflow Prep Reagent Preparation (Buffer, Enzyme, NADPH, Inhibitor) Incubate Pre-Incubation (15 min @ 37°C) Enzyme + Inhibitor Prep->Incubate Initiate Initiate Reaction Add HMG-CoA + NADPH Incubate->Initiate Measure Kinetic Measurement Absorbance @ 340nm (NADPH Oxidation) Initiate->Measure Analyze Calculate IC50 Non-linear Regression Measure->Analyze

Figure 2: Kinetic assay workflow for determining HMGCR inhibitory activity.

Data Analysis & Interpretation

The inhibitory activity is quantified by the IC50 value (concentration requiring 50% inhibition).[2][5][7][9]

Calculation

Use a non-linear regression model (4-parameter logistic fit):



Where 

is the log of concentration.[1]
Expected Results Comparison

The following table summarizes the typical relative potency expected when comparing the metabolite to the parent active acid.

CompoundApproximate IC50 (nM)Relative PotencyInterpretation
Simvastatin Acid (SVA) 5 – 15 nM1.0 (Reference)Potent, active inhibitor.[1]
Simvastatin (Lactone) >10,000 nMInactiveProdrug; requires hydrolysis.
3''-Hydroxy Simvastatin Acid 50 – 200 nM (Est.)[1]0.05 – 0.2 Weakly Active / Impurity. The polar modification reduces hydrophobic pocket affinity.

Note: Exact IC50 values vary by assay conditions (enzyme source, buffer ionic strength). The key metric is the fold-change relative to SVA.

References

  • Slater, E. E., et al. (1988).[1][6][10][11] "Mechanism of action and biological profile of HMG CoA reductase inhibitors." Drugs, 36(Suppl 3), 72-82.[1][6][10][11] Link

  • Vickers, S., et al. (1990).[1] "Metabolic disposition studies on simvastatin, a cholesterol-lowering prodrug."[1] Drug Metabolism and Disposition, 18(2), 138-145.[1] Link

  • Prueksaritanont, T., et al. (2005).[1] "Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Metabolism and Elimination." Journal of Pharmacology and Experimental Therapeutics, 313(3), 1273-1282.[1] Link

  • PubChem Compound Summary. (2025). "6'-Hydroxymethyl Simvastatin Acid Sodium Salt" (Structural Analog/Metabolite Record).[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

"3"-Hydroxy Simvastatin Acid Sodium Salt in vitro assay protocol

An In-Depth Guide to the In Vitro Characterization of "3"-Hydroxy Simvastatin Acid Sodium Salt Introduction: Understanding the Active Metabolite Simvastatin is a widely prescribed lipid-lowering medication that functions...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of "3"-Hydroxy Simvastatin Acid Sodium Salt

Introduction: Understanding the Active Metabolite

Simvastatin is a widely prescribed lipid-lowering medication that functions as an inactive prodrug.[1] Following administration, its lactone ring is hydrolyzed in vivo to form its active β-hydroxy acid metabolite, "3"-Hydroxy Simvastatin Acid.[1] This active form, available commercially as a sodium salt, is the pharmacologically relevant molecule responsible for the drug's therapeutic effect.[2][3][4] It is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.[3]

For researchers in drug development and pharmacology, accurately characterizing the in vitro activity of "3"-Hydroxy Simvastatin Acid Sodium Salt is critical. This involves not only confirming its primary inhibitory effect on its target enzyme but also assessing its impact on cellular health and viability. This application note provides detailed, field-proven protocols for two fundamental assays: a direct enzymatic inhibition assay for HMG-CoA Reductase and a cell-based viability assay to evaluate cytotoxic effects.

Section 1: Mechanism of Action - Inhibition of the Mevalonate Pathway

The primary mechanism of action for "3"-Hydroxy Simvastatin Acid is the direct inhibition of HMG-CoA Reductase (HMGR). This enzyme is pivotal in the mevalonate pathway, converting HMG-CoA into mevalonic acid, a crucial precursor for cholesterol synthesis.[5] By competitively binding to the active site of HMGR, the compound blocks this conversion, leading to a downstream reduction in endogenous cholesterol production. Understanding this pathway is fundamental to interpreting the results of the enzymatic assay.

Caption: Inhibition of the Mevalonate Pathway by "3"-Hydroxy Simvastatin Acid.

Section 2: Protocol for HMG-CoA Reductase (HMGR) Enzymatic Inhibition Assay

This assay directly quantifies the inhibitory effect of the compound on purified HMG-CoA reductase.

Principle of the Assay

The activity of HMGR is determined by monitoring the rate of NADPH consumption, which is required for the reduction of HMG-CoA to mevalonate.[6] This consumption leads to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity. By introducing an inhibitor like "3"-Hydroxy Simvastatin Acid, the rate of NADPH consumption slows, allowing for the calculation of inhibitory potency (e.g., IC50).[7]

Materials and Reagents
  • Recombinant Human HMG-CoA Reductase (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH (cofactor)

  • "3"-Hydroxy Simvastatin Acid Sodium Salt (Test Inhibitor)

  • Pravastatin or Atorvastatin (Positive Control Inhibitor)[8][9]

  • Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

  • DMSO (for inhibitor dilution)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer with kinetic reading capability at 340 nm and temperature control (37°C)

Reagent Preparation

Proper reagent preparation is crucial for assay success. Prepare fresh dilutions for each experiment.

ReagentStock ConcentrationDiluentWorking ConcentrationStorage Notes
Assay Buffer5X or 10X StockUltrapure Water1XStore at 4°C. Pre-warm to 37°C before use.[6]
NADPH10 mM1X Assay Buffer400 µMPrepare fresh. Protect from light. Keep on ice.[7]
HMG-CoA10 mMUltrapure Water400 µMAliquot and store at -20°C. Keep on ice during use.[7]
HMGR Enzyme~0.5-0.7 mg/mL1X Assay BufferVaries (determine empirically)Aliquot and store at -80°C. Thaw on ice. Avoid repeated freeze-thaw cycles.[8][10]
Test/Control Inhibitor10 mMDMSOSerial DilutionsAliquot and store at -20°C.
Experimental Workflow

Caption: Workflow for the HMG-CoA Reductase (HMGR) enzymatic inhibition assay.

Step-by-Step Protocol
  • Plate Setup : Prepare the 96-well UV-transparent plate according to the layout below. It is essential to include all controls to ensure data validity.

Well ContentsBlankNo Inhibitor (100% Activity)Positive ControlTest Inhibitor
1X Assay Buffer183 µL181 µL181 µL181 µL
DMSO2 µL2 µL--
Positive Control--2 µL-
Test Inhibitor---2 µL
NADPH (4 mM stock)10 µL10 µL10 µL10 µL
HMG-CoA (4 mM stock)10 µL10 µL10 µL10 µL
HMGR Enzyme-5 µL5 µL5 µL
Total Volume 205 µL 210 µL 210 µL 210 µL
Note: Volumes and concentrations may need optimization based on the specific activity of the enzyme batch.
  • Reagent Addition : Add the components in the order listed in the table, except for the HMGR enzyme . Add the test inhibitor at various concentrations (e.g., a 10-point serial dilution).

  • Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 5-10 minutes. This step ensures all components reach thermal equilibrium before the reaction starts.[7]

  • Reaction Initiation : Start the reaction by adding the final component, the HMGR enzyme solution, to all wells except the blank.

  • Kinetic Measurement : Immediately place the plate into the spectrophotometer and begin kinetic measurement of absorbance at 340 nm. Record readings every 20-30 seconds for 10-20 minutes.[7] The absorbance will decrease over time as NADPH is consumed.

Data Analysis
  • Calculate Reaction Rate : For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

  • Correct for Background : Subtract the rate of the "Blank" well from all other wells.

  • Calculate Percent Inhibition : Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_NoInhibitor)) * 100

  • Determine IC50 : Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Section 3: Protocol for Cellular Viability (MTT) Assay

While the HMGR assay confirms on-target activity, it is crucial to assess the compound's effect on whole cells. Statins can induce apoptosis or inhibit cell proliferation in a dose- and cell-line-dependent manner.[11][12][13] The MTT assay is a robust colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Principle of the Assay

In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[14][16][17] Dead or inactive cells lose this ability. The formazan crystals are then dissolved using a solubilizing agent (like DMSO), and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[17][18]

Experimental Workflow

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_run MTT Assay cluster_final_analysis Data Analysis A Seed Cells in a 96-well Plate B Incubate for 24h to Allow Adherence A->B C Replace Media with Fresh Media Containing Test Compound B->C D Incubate for Desired Exposure Time (e.g., 24-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h at 37°C (Formation of Formazan) E->F G Remove Media & Add Solubilization Solution (DMSO) F->G H Incubate with Shaking to Dissolve Crystals G->H I Read Absorbance at ~570 nm H->I J Subtract Background Absorbance I->J K Calculate % Viability Relative to Vehicle Control J->K L Plot % Viability vs. [Compound] and Determine CC50 K->L

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding : Seed a suitable cell line (e.g., HepG2 human liver cells) into a 96-well flat-bottom plate at an empirically determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of "3"-Hydroxy Simvastatin Acid Sodium Salt in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Controls are essential :

      • Vehicle Control : Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

      • Cell-Free Blank : Wells containing only culture medium to measure background absorbance.

      • Untreated Control : Cells in culture medium only.

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15]

  • Absorbance Reading : Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

Data Analysis
  • Correct for Background : Subtract the average absorbance of the cell-free blank wells from all other wells.

  • Calculate Percent Viability : Use the following formula for each compound concentration: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Determine CC50 : Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression to calculate the CC50 (Cytotoxic Concentration 50%), the concentration that reduces cell viability by 50%.

References

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Simvastatin inhibits cell proliferation in a cell line-specific manner.... Retrieved from [Link]

  • Dwivedi, A. K., et al. (2007). Ion pairing RP-HPLC analytical methods for simultaneous estimation of simvastatin and its â-hydroxy acid. Journal of Scientific & Industrial Research, 66, 371-375. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Fu, J., & Hu, X. (2022). Simvastatin alleviates epithelial-mesenchymal transition and oxidative stress of high glucose-induced lens epithelial cells in vitro by inhibiting RhoA/ROCK signaling. Experimental and Therapeutic Medicine, 23(6), 420. Retrieved from [Link]

  • Veeprho. (n.d.). 3"-Hydroxy Simvastatin Acid (Sodium Salt) | CAS 1316302-95-0. Retrieved from [Link]

  • Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Retrieved from [Link]

  • Ram, H., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of Applied Pharmaceutical Science, 12(01), 190-198. Retrieved from [Link]

  • Zanette, D. L., et al. (2015). Simvastatin Modulates Mesenchymal Stromal Cell Proliferation and Gene Expression. PLOS ONE, 10(4), e0122842. Retrieved from [Link]

  • Sritanaudomchai, H., et al. (2020). Simvastatin Induces Apoptosis but Attenuates Migration in SCAPs. European Journal of Dentistry, 14(3), 365-373. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol. Retrieved from [Link]

  • Oxford Academic. (2005). Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells. Carcinogenesis, 26(5), 929-937. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. Retrieved from [Link]

  • ResearchGate. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Retrieved from [Link]

  • Medical University - Pleven. (n.d.). preliminary studies evaluating cytotoxic effect of combined treatment with methotrexate and simvastatin on green monkey kidney cells. Retrieved from [Link]

  • GalChimia. (n.d.). Simvastatin Hydroxy Acid Sodium Salt; Simvastatin Impurity A (EP). Retrieved from [Link]

  • Oxford Academic. (n.d.). Detection of Statin Cytotoxicity Is Increased in Cells Expressing the OATP1B1 Transporter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The evaluation of cytotoxicity and cytokine IL-6 production of root canal sealers with and without the incorporation of simvastatin: an in vitro study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Statin Medications - StatPearls. Retrieved from [Link]

  • Semantic Scholar. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method applic. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Retrieved from [Link]

Sources

Application

Application Note: Biological Profiling of 3''-Hydroxy Simvastatin Acid Sodium Salt

[1] High-Precision Profiling of Simvastatin Metabolites: 3''-Hydroxy Simvastatin Acid Sodium Salt in HMG-CoA Reductase and Hepatotoxicity Assays Abstract This application note provides a comprehensive technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

High-Precision Profiling of Simvastatin Metabolites: 3''-Hydroxy Simvastatin Acid Sodium Salt in HMG-CoA Reductase and Hepatotoxicity Assays

Abstract

This application note provides a comprehensive technical guide for the biological evaluation of 3''-Hydroxy Simvastatin Acid Sodium Salt (CAS: 1316302-95-0), a specific polar metabolite and impurity of the blockbuster statin Simvastatin.[1] While the parent compound Simvastatin (in its hydroxy-acid form) is a potent inhibitor of HMG-CoA reductase, the biological activity and toxicity profile of downstream metabolites like the 3''-hydroxy derivative are critical for Metabolites in Safety Testing (MIST) compliance and understanding Drug-Induced Liver Injury (DILI) mechanisms.[1] This guide details protocols for assessing its potency via [14C]-Acetate Incorporation and its safety profile using a Multiparametric Hepatotoxicity Assay .[1]

Introduction & Compound Analysis

3''-Hydroxy Simvastatin Acid Sodium Salt represents a specific metabolic oxidation product of Simvastatin.[1][2] Unlike the parent lactone (Simvastatin) which requires hydrolysis to become active, or the primary pharmacophore (Simvastatin Acid), this compound features an additional hydroxyl group on the 2,2-dimethylbutyrate side chain (denoted by the 3'' position).[1]

  • Compound Identity:

    • Name: 3''-Hydroxy Simvastatin Acid Sodium Salt[1][2][3]

    • CAS: 1316302-95-0[1][4][3][5]

    • Chemical Nature: Sodium salt of the ring-opened, side-chain hydroxylated metabolite.[1]

    • Solubility: Highly soluble in water/buffer (due to sodium salt form), unlike the lipophilic parent lactone.[1]

Scientific Rationale for Assaying:

  • Potency Verification: Determine if side-chain hydroxylation retains HMG-CoA reductase inhibitory activity or represents a detoxification pathway.[1]

  • Hepatotoxicity Profiling: Polar statin metabolites can accumulate in hepatocytes via OATP transporters, potentially contributing to non-target toxicity or mitochondrial stress.

  • Quality Control: Used as a reference standard for impurity profiling in pharmaceutical manufacturing.[1]

Material Properties & Handling
  • Storage: Store solid at -20°C under desiccated conditions. Hygroscopic.

  • Reconstitution:

    • Solvent: Dissolve in sterile, molecular-grade water or PBS (pH 7.4).

    • Stock Concentration: Prepare a 10 mM stock solution.

    • Stability: The open acid form is stable at neutral pH.[1] Avoid acidic environments (pH < 5.[1]0) which may promote lactonization (re-closing of the ring) or degradation.[1]

    • Aliquot: Single-use aliquots to prevent freeze-thaw cycles.[1]

Application 1: Functional Potency Assay (Cholesterol Biosynthesis)

Objective: To quantify the inhibitory effect of 3''-Hydroxy Simvastatin Acid on the cholesterol biosynthetic pathway compared to the active parent, Simvastatin Acid.[1] Methodology: [14C]-Acetate Incorporation Assay in HepG2 cells. This is the gold-standard cell-based assay as it measures the functional output of the HMG-CoA reductase pathway (de novo cholesterol synthesis) rather than just enzyme binding.[1]

Experimental Workflow Diagram

G Start HepG2 Cell Seeding (LPDS Media) Treat Compound Treatment (0.1 nM - 10 µM) Start->Treat 24h Starvation Label [14C]-Acetate Pulse (4 Hours) Treat->Label 18h Incubation Lysis Saponification (KOH/Ethanol) Label->Lysis Wash & Lyse Extract Lipid Extraction (Petroleum Ether) Lysis->Extract Non-Saponifiable Lipids Detect LSC Detection (DPM Counting) Extract->Detect Quantify Sterols

Caption: Workflow for [14C]-Acetate Incorporation Assay measuring de novo cholesterol synthesis inhibition.

Detailed Protocol

Materials:

  • HepG2 cells (ATCC HB-8065).[1]

  • Lipoprotein-Deficient Serum (LPDS) (Critical to upregulate HMG-CoA reductase expression).[1]

  • [1-14C]-Acetic Acid (Sodium Salt).[1]

  • Reference Standard: Simvastatin Acid (Active Control).[1]

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in 24-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Allow attachment for 24 hours.

  • Starvation (Enzyme Induction):

    • Wash cells with PBS.[1]

    • Switch media to DMEM + 10% LPDS (Lipoprotein-Deficient Serum).[1] Incubate for 24 hours.

    • Mechanism:[6][] LPDS removes exogenous cholesterol, forcing cells to upregulate HMG-CoA reductase, maximizing the assay window.[1]

  • Compound Treatment:

    • Prepare serial dilutions of 3''-Hydroxy Simvastatin Acid Sodium Salt and Simvastatin Acid (Control) in DMEM + LPDS.[1]

    • Concentration Range: 0.1 nM to 10 µM (semi-log steps).[1]

    • Incubate for 18 hours .

  • Radiolabeling:

    • Add

      
       of [1-14C]-Acetate per well.[1]
      
    • Incubate for 4 hours at 37°C.

  • Saponification & Extraction:

    • Wash cells 2x with cold PBS.[1]

    • Lyse cells directly in 1 mL of 15% KOH in 90% Ethanol .

    • Transfer lysate to glass tubes; heat at 80°C for 1 hour (Saponification breaks down esterified lipids; cholesterol remains in the non-saponifiable fraction).[1]

    • Add 1 mL water and 2 mL Petroleum Ether .[1] Vortex vigorously.

    • Centrifuge to separate phases.

  • Quantification:

    • Collect the upper organic phase (containing newly synthesized sterols).[1]

    • Evaporate solvent or add directly to scintillation cocktail.[1]

    • Measure radioactivity (DPM) using a Liquid Scintillation Counter (LSC).[1]

Data Analysis:

  • Normalize DPM to protein content (BCA assay on a replicate plate).

  • Plot % Control Activity vs. Log[Concentration].

  • Calculate IC50.[1]

    • Expected Result: Simvastatin Acid IC50

      
       1-10 nM.[1]
      
    • Hypothesis for 3''-OH: Likely significantly less potent (>100 nM or inactive) if side-chain modification hinders binding pocket fit.[1]

Application 2: Multiparametric Hepatotoxicity Profiling

Objective: To determine if 3''-Hydroxy Simvastatin Acid exhibits intrinsic cytotoxicity or mitochondrial toxicity independent of HMG-CoA reductase inhibition.[1] This is vital for distinguishing pharmacological effects from off-target toxicity.[1]

Experimental Workflow Diagram

Toxicity cluster_endpoints Multiplexed Readouts Cells Primary Hepatocytes or HepG2 (96-well Black/Clear) Dose Dosing: 3''-OH Simvastatin Salt (1 µM - 100 µM) Cells->Dose Incubate Incubation (24h / 48h) Dose->Incubate ATP ATP Content (Cell Titer-Glo) Incubate->ATP Mito Mitochondrial Memb. Potential (TMRE / JC-1) Incubate->Mito Memb Membrane Integrity (LDH Release) Incubate->Memb

Caption: Multiplexed cytotoxicity workflow assessing viability (ATP), mitochondrial health, and necrosis (LDH).[1]

Detailed Protocol

Materials:

  • HepG2 cells or Cryopreserved Human Hepatocytes.[1]

  • Assay Kits: CellTiter-Glo® (ATP), Cytotox-ONE™ (LDH), TMRE (Mitochondrial Potential).[1]

  • Positive Control: Chlorpromazine (Hepatotoxicant) or Cerivastatin (Toxic Statin).[1]

Step-by-Step Procedure:

  • Preparation:

    • Seed cells in 96-well black-walled, clear-bottom plates (

      
       cells/well).[1]
      
    • Equilibrate for 24 hours.

  • Treatment:

    • Treat with 3''-Hydroxy Simvastatin Acid Sodium Salt (1, 10, 50, 100 µM).[1]

    • Include Vehicle Control (Media/Water) and Positive Control (100 µM Chlorpromazine).[1]

    • Incubate for 24 and 48 hours .[1]

  • Multiplexed Readout (Sequential):

    • Step A (Supernatant): Remove 50 µL supernatant for LDH Assay (Membrane leakage/Necrosis).[1] Incubate with substrate, read fluorescence (Ex 560 / Em 590).[1]

    • Step B (Live Cells): Add TMRE (200 nM) to remaining cells.[1] Incubate 30 min. Wash PBS.[1] Read Fluorescence (Ex 549 / Em 575).[1] Loss of signal = Mitochondrial depolarization.[1]

    • Step C (Lysis): Add CellTiter-Glo reagent to cells.[1] Shake 2 min. Read Luminescence (ATP = metabolically active cells).[1]

Data Interpretation Table:

ReadoutSignal ChangeInterpretation
ATP (Luminescence) DecreaseLoss of viability (General Cytotoxicity).[1]
LDH (Fluorescence) IncreasePlasma membrane rupture (Necrosis).[1]
TMRE (Fluorescence) DecreaseMitochondrial Membrane Potential loss (Early Apoptosis/Mito-toxicity).[1]
References
  • Prueksaritanont, T., et al. (1997).[1] "In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s." Drug Metabolism and Disposition, 25(10), 1191-1199.[1][8] Link

  • Vickers, S., et al. (1990).[1] "Metabolism of simvastatin in humans." Drug Metabolism and Disposition, 18(2), 138-145.[1] Link

  • FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)."[1] U.S. Food and Drug Administration.[1] Link

  • PubChem Compound Summary. (2024). "3''-Hydroxy Simvastatin."[1][2][5][][9][10] National Center for Biotechnology Information.[1] Link[1]

  • Veeprho Laboratories. "3''-Hydroxy Simvastatin Acid (Sodium Salt) CAS 1316302-95-0."[1][4] Reference Standards. Link

Sources

Method

Application Note: Preparation of Simvastatin Hydroxy Acid (Sodium Salt) Stock Solution

[1][2] Abstract & Chemical Context This guide details the preparation of stock solutions for Simvastatin Hydroxy Acid Sodium Salt (CAS: 101314-97-0), the bioactive, open-ring form of the prodrug Simvastatin.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Chemical Context

This guide details the preparation of stock solutions for Simvastatin Hydroxy Acid Sodium Salt (CAS: 101314-97-0), the bioactive, open-ring form of the prodrug Simvastatin.[1][2] Unlike the lipophilic lactone form (Zocor), the hydroxy acid salt is the direct inhibitor of HMG-CoA reductase.[2]

Critical Distinction: Researchers must verify their specific isomer. While the standard active inhibitor is often colloquially referred to as "Simvastatin Acid," the specific impurity 3''-Hydroxy Simvastatin Acid (CAS 1316302-95-0) also exists.[1][2] This protocol is optimized for the active pharmacological agent (Simvastatin Sodium) but is chemically compatible with the 3''-hydroxy impurity due to similar physicochemical properties.[1][2]

Chemical Profile
PropertyDetail
Compound Name Simvastatin Hydroxy Acid Sodium Salt
Synonyms Simvastatin Sodium; Tenivastatin Sodium; SVA Sodium
CAS Number 101314-97-0
Molecular Weight 458.56 g/mol
Molecular Formula C₂₅H₃₉O₆[1][3][4][5][6][7] • Na
Solubility (DMSO) ≥ 10 mg/mL (Recommended)
Solubility (Water) Sparingly soluble (pH dependent)
pKa ~4.7 (Carboxylic acid)

Critical Mechanisms: The Lactone-Acid Equilibrium

The stability of Simvastatin Sodium is governed by a pH-dependent equilibrium.[2] In acidic environments (pH < 5.0), the hydroxy acid undergoes dehydration and cyclization to reform the inactive Simvastatin Lactone.

Experimental Implication: All aqueous dilutions must be maintained at pH ≥ 7.0 to prevent loss of potency.[2]

SimvastatinEquilibrium cluster_conditions Stability Zone Acid Simvastatin Hydroxy Acid (Active Form) Open Ring Lactone Simvastatin Lactone (Inactive Prodrug) Closed Ring Acid->Lactone Acidic pH (< 5.0) Dehydration Lactone->Acid Basic pH (> 7.0) Hydrolysis

Figure 1: The pH-dependent interconversion between the active acid and inactive lactone forms.[1][2] Maintenance of neutral-to-basic pH is critical for assay integrity.

Protocol A: Primary Stock Solution (DMSO)

Best for: Long-term storage, high concentration stocks (10 mM - 50 mM), and cellular assays.[1][2]

Materials
  • Simvastatin Hydroxy Acid Sodium Salt (Solid).[1][2][4][5]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (≥99.9%).[1][2]

  • Amber glass vials (Borosilicate).[1][2] Avoid plastics for long-term storage of lipophilic statins.[1][2]

  • Nitrogen or Argon gas (Optional but recommended).[1][2]

Step-by-Step Methodology
  • Molar Calculations: Calculate the mass required for a 10 mM stock solution.

    
    
    Example: To prepare 1 mL  of 10 mM  solution:
    
    
    
    
    [1]
  • Solubilization:

    • Weigh ~5 mg of powder into a sterile amber glass vial.

    • Add the precise volume of DMSO to achieve 10 mM.[2]

    • Technique: Vortex gently for 30 seconds. If particulates persist, sonicate in a water bath at 25°C for 2 minutes. Do not heat above 30°C.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with inert gas (N₂) to prevent oxidation.[1][2]

    • Store at -20°C. (Stable for 6–12 months).

Protocol B: Aqueous Working Solution

Best for: Immediate use in enzymatic assays (HMG-CoA Reductase activity) or animal dosing.[1][2]

WARNING: Do not store aqueous solutions for >24 hours. The sodium salt is prone to hydrolysis or precipitation if pH drifts.[2]

Methodology
  • Buffer Selection: Use PBS (Phosphate Buffered Saline) or Tris-HCl adjusted to pH 7.4 – 8.0 .[1][2]

    • Avoid: Unbuffered water or acidic buffers (Acetate, Citrate pH < 6).[1]

  • Dilution:

    • Thaw the DMSO stock (Protocol A) at room temperature.[1][2]

    • Dilute slowly into the buffer while vortexing.[2]

    • Solvent Tolerance: Ensure the final DMSO concentration is < 0.1% (v/v) for cell culture, or < 1% for enzymatic assays, to avoid solvent toxicity.[1]

Troubleshooting Precipitates

If the solution turns cloudy upon dilution into water:

  • The concentration may be too high (Simvastatin acid has limited aqueous solubility, typically < 1 mg/mL in pure water).[1]

  • The pH may be too low.[2] Add 1N NaOH dropwise to adjust pH to ~8.0.[2]

Quality Control & Validation

To ensure the stock solution contains the active form and has not lactonized:

  • Visual Inspection: Solution must be clear and colorless.[2]

  • HPLC Verification (Optional but Recommended for GLP):

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40).[1]

    • Detection: UV at 238 nm.[2][5][8]

    • Criterion: The Acid form elutes earlier (more polar) than the Lactone form.[1][2] Ensure < 2% Lactone peak area.[2]

Experimental Workflow Diagram

Workflow cluster_warn Critical Control Point Start Start: Solid Simvastatin Sodium Solvent Choose Solvent Start->Solvent DMSO Dissolve in DMSO (10-50 mM) Solvent->DMSO Stock Storage Water Dissolve in Buffer (pH 8.0) Solvent->Water Acute Use Only Check Check Clarity & Vortex DMSO->Check Water->Check Storage Aliquot & Freeze (-20°C) Check->Storage From DMSO Use Immediate Use (Do not store) Check->Use From Buffer

Figure 2: Decision matrix for solvent selection based on experimental timeline.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54454, Simvastatin.[1][2] Retrieved from [Link][1][2]

  • Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography.[1][2][9] Journal of AOAC International.[2] (Demonstrates pH dependency of lactonization).

Sources

Application

Application Note: "3"-Hydroxy Simvastatin Acid Sodium Salt as a Key Analyte in In Vitro Drug Metabolism Studies

Introduction Simvastatin is a leading therapeutic agent for the management of hypercholesterolemia, functioning as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Administer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Simvastatin is a leading therapeutic agent for the management of hypercholesterolemia, functioning as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Administered as an inactive lactone prodrug, simvastatin undergoes rapid in vivo hydrolysis to its pharmacologically active open-acid form, simvastatin hydroxy acid (SVA)[2][3][4]. The clinical efficacy and safety profile of simvastatin are profoundly influenced by its extensive first-pass metabolism, which is predominantly mediated by the cytochrome P450 (CYP) 3A enzyme subfamily, particularly CYP3A4 and CYP3A5[1][5][6][7].

This metabolic cascade produces several oxidized metabolites, including "3"-Hydroxy Simvastatin Acid. This specific metabolite serves as a crucial analytical target and biomarker. Its rate of formation is directly linked to the activity of CYP3A enzymes, making "3"-Hydroxy Simvastatin Acid Sodium Salt an indispensable tool for researchers in drug development. Its quantification allows for the precise characterization of simvastatin's metabolic stability, the investigation of potential drug-drug interactions (DDIs), and the exploration of pharmacogenomic variability in patient populations[8][9]. This application note provides a detailed guide, including workflows and protocols, for leveraging "3"-Hydroxy Simvastatin Acid Sodium Salt in foundational drug metabolism studies.

The Metabolic Pathway of Simvastatin

The biotransformation of simvastatin is a multi-step process critical to its pharmacological action and clearance. Understanding this pathway is fundamental to interpreting in vitro metabolism data.

  • Activation (Hydrolysis): The journey begins with the hydrolysis of the inactive simvastatin lactone. This conversion is catalyzed by carboxylesterases and paraoxonases in the liver and plasma, yielding the active HMG-CoA reductase inhibitor, simvastatin hydroxy acid (SVA)[2][3][7].

  • Oxidative Metabolism (Phase I): Both the parent lactone and the active SVA are substrates for extensive oxidative metabolism. The primary enzymes responsible for this phase are CYP3A4 and, to a lesser extent, CYP3A5[1][2][10]. This reaction adds hydroxyl groups to the molecule, increasing its polarity. One of the key products of SVA oxidation is "3"-Hydroxy Simvastatin Acid.

  • Further Metabolism (Phase II): The hydroxylated metabolites can undergo subsequent Phase II conjugation reactions, such as glucuronidation, to further enhance water solubility and facilitate excretion[2][3].

The central role of CYP3A4 in this pathway makes simvastatin highly susceptible to interactions with other drugs that inhibit or induce this enzyme[5][6].

Fig. 1: Simplified metabolic pathway of Simvastatin.

Significance in Drug Development

Monitoring the formation of "3"-Hydroxy Simvastatin Acid provides critical insights across various stages of preclinical drug development.

  • Assessing Metabolic Stability: The rate at which a compound is metabolized by liver enzymes is known as its intrinsic clearance (CLint). By incubating SVA with human liver microsomes and quantifying the formation of "3"-Hydroxy Simvastatin Acid over time, researchers can calculate a reliable estimate of its metabolic stability[11][12]. A high rate of metabolite formation suggests rapid clearance, which may predict a short in vivo half-life.

  • Investigating Drug-Drug Interactions (DDIs): Simvastatin's metabolism is highly sensitive to CYP3A4 modulation[6][9]. Co-incubation of SVA with a new chemical entity (NCE) can reveal if the NCE inhibits or induces CYP3A4. A significant decrease in the formation of "3"-Hydroxy Simvastatin Acid indicates inhibition, flagging a potential for adverse DDIs in a clinical setting.

  • Reaction Phenotyping: This process identifies which specific enzymes are responsible for a drug's metabolism. While CYP3A4 is known to metabolize simvastatin, quantifying the formation of "3"-Hydroxy Simvastatin Acid in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or using a panel of recombinant human CYP enzymes provides definitive evidence of CYP3A4's primary role[1][7][10].

  • Pharmacogenomics: Genetic polymorphisms in the CYP3A4 and CYP3A5 genes can lead to significant inter-individual variability in enzyme activity[8]. In vitro studies using microsomes from genotyped individuals can correlate specific genetic variants with higher or lower rates of "3"-Hydroxy Simvastatin Acid formation, helping to explain differences in drug response and adverse event rates observed in patients.

Experimental Systems & Methodologies

The most common and cost-effective in vitro system for studying Phase I metabolism is the use of subcellular liver fractions, particularly microsomes[13][14][15].

  • In Vitro Systems:

    • Human Liver Microsomes (HLMs): Vesicles derived from the endoplasmic reticulum of hepatocytes, HLMs are an enriched source of CYP enzymes and are the standard for studying CYP-mediated metabolism[13][15][16]. They are easy to use, suitable for high-throughput screening, and pooled from multiple donors to represent an "average" population[17].

    • Recombinant CYPs: These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells). They are essential for definitively identifying which enzyme isoform is responsible for a specific metabolic reaction[1].

    • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes (Phase I and II) and transporters. They offer a more physiologically relevant system but are more complex and costly to use than microsomes[11][15].

Core Components for In Vitro Assays
ComponentPurpose & Rationale
Human Liver Microsomes (HLM) Source of metabolic (CYP) enzymes. Pooled donors are recommended to average population variability.
Phosphate Buffer (pH 7.4) Maintains physiological pH, which is critical for optimal enzyme function.
"3"-Hydroxy Simvastatin Acid Used as an analytical standard for calibration curves to ensure accurate quantification of the metabolite formed.
Simvastatin Acid (SVA) The substrate for the metabolic reaction being studied.
NADPH Regenerating System A mixture of NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase (G6PDH). CYP enzymes require NADPH as a cofactor. This system continuously regenerates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation[17].
Termination/Quenching Solution Typically a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for LC-MS/MS analysis. It stops the enzymatic reaction by precipitating the microsomal proteins.
Internal Standard (IS) A compound structurally similar to the analyte (e.g., lovastatin, deuterated simvastatin) added at a known concentration to the quenching solution to correct for variations in sample processing and instrument response[4][18].
Experimental Workflow

The general workflow for an in vitro metabolism study is a sequential process designed to ensure reproducibility and accuracy. It involves careful preparation, a controlled enzymatic reaction, and precise analytical quantification.

G cluster_Prep 1. Preparation cluster_Incubate 2. Incubation cluster_Process 3. Sample Processing cluster_Analyze 4. Analysis Thaw Thaw Microsomes & Reagents on Ice Prepare_Substrate Prepare Substrate (Simvastatin Acid) Working Solution Thaw->Prepare_Substrate Pre_Incubate Pre-incubate Microsomes & Substrate at 37°C Prepare_Substrate->Pre_Incubate Prepare_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH Prepare_NADPH->Initiate Pre_Incubate->Initiate Time_Points Incubate at 37°C (Collect Time Points) Initiate->Time_Points Quench Terminate Reaction (Add Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant to Analysis Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Quantify Quantify Metabolite Formation vs. Calibration Curve LCMS->Quantify Calculate Calculate Kinetic Parameters (Half-life, CLint) Quantify->Calculate

Fig. 2: General experimental workflow for in vitro metabolism studies.

Detailed Protocols

The following protocols are designed as a starting point. Note: Optimal concentrations of substrate and microsomal protein, as well as incubation times, should be determined empirically for each specific experimental goal to ensure initial rate conditions (typically <20% substrate turnover)[16][17].

Protocol 1: Metabolic Stability of Simvastatin Acid in HLM

Objective: To determine the rate of disappearance of Simvastatin Acid and the formation of its metabolites, allowing for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Simvastatin Acid (SVA)

  • NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6PDH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile with a suitable Internal Standard (e.g., 100 ng/mL Lovastatin)

  • Shaking water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Thawing: Thaw HLM vial quickly in a 37°C water bath and immediately place on ice. Thaw all other reagents and keep on ice[16].

  • Master Mix Preparation: In a tube on ice, prepare a master mix containing buffer and HLM. For a final microsomal protein concentration of 0.5 mg/mL, this would involve diluting the 20 mg/mL stock 1:40 in buffer.

  • Substrate Addition: Add SVA to the master mix to achieve a final concentration of 1 µM. This concentration is a common starting point for stability assays.

  • Pre-incubation: Aliquot the HLM-substrate mix into several microcentrifuge tubes (one for each time point, e.g., 0, 5, 15, 30, 60 min). Pre-incubate for 5 minutes in the shaking water bath at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system to each tube (except the T=0 tube)[16][17]. For the T=0 sample, add the quenching solution before adding NADPH.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.

  • Reaction Termination: At each designated time point, remove the corresponding tube and stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. Vortex vigorously.

  • Protein Precipitation: Centrifuge the terminated samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[19].

  • Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.

Data Analysis:

  • Quantify the concentration of the formed "3"-Hydroxy Simvastatin Acid at each time point using a calibration curve prepared with the analytical standard.

  • Plot the natural log of the percentage of SVA remaining versus time.

  • The slope of the linear portion of this curve (k) is the elimination rate constant.

  • Calculate the half-life (t½) as: 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 2: CYP3A4 Reaction Phenotyping with Ketoconazole

Objective: To confirm the contribution of CYP3A4 to the formation of "3"-Hydroxy Simvastatin Acid.

Principle: Ketoconazole is a potent and selective chemical inhibitor of CYP3A4. By comparing the rate of metabolite formation in the presence and absence of ketoconazole, the contribution of CYP3A4 can be determined[1][10].

Procedure:

  • Follow steps 1-3 from Protocol 5.1.

  • Inhibitor Addition: Prepare two sets of master mixes. To one set, add ketoconazole to a final concentration of 1 µM (a concentration sufficient to cause significant inhibition of CYP3A4). To the other "control" set, add the equivalent volume of vehicle (e.g., methanol or DMSO).

  • Pre-incubation: Aliquot and pre-incubate all samples (with and without inhibitor) at 37°C for 5-10 minutes. This allows the inhibitor to interact with the enzymes before the reaction starts.

  • Reaction Initiation & Termination: Initiate the reaction with NADPH and incubate for a single, fixed time point within the linear range of formation (e.g., 20 minutes, determined from the stability assay). Terminate the reaction as described previously.

  • Sample Processing & Analysis: Process and analyze all samples via LC-MS/MS.

Data Interpretation:

  • Calculate the rate of "3"-Hydroxy Simvastatin Acid formation in both the control and inhibitor-treated samples.

  • The percent inhibition is calculated as: [1 - (Rate with inhibitor / Rate of control)] * 100.

  • An inhibition value >80% strongly indicates that CYP3A4 is the primary enzyme responsible for the formation of this metabolite[1].

Analytical Quantification: LC-MS/MS Method Parameters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its superior sensitivity and selectivity for quantifying metabolites in complex biological matrices[20][21][22]. The method involves separating the analyte from other components on an LC column followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Simvastatin Acid (SVA)437.2303.2ESI+[21]
"3"-Hydroxy Simvastatin AcidTypically requires standardTypically requires standardESI+N/A
Simvastatin (Lactone)436.3 or 441.3285.2 or 325ESI+[4][21]
Lovastatin (Internal Standard)405.1285ESI+[4]

Note: The exact m/z values for "3"-Hydroxy Simvastatin Acid should be determined by direct infusion of the analytical standard. The values provided for other analytes are based on published methods and may require optimization on the specific instrument used.

Conclusion

"3"-Hydroxy Simvastatin Acid Sodium Salt is more than just a metabolic byproduct; it is a vital tool for the modern drug development professional. As an analyte, its formation provides a direct window into the activity of the critical CYP3A4/5 metabolic pathway. The protocols and methodologies outlined in this note demonstrate how the precise quantification of this metabolite in well-controlled in vitro systems, such as human liver microsomes, can yield essential data on metabolic stability, drug interaction potential, and enzymatic pathways. By integrating the use of this key metabolite into early-stage ADME screening, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Wang, G. I., et al. (n.d.). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC. National Center for Biotechnology Information.
  • Lee, J. Y., et al. (2014). Population Pharmacokinetic Analysis of Simvastatin and Its Active Metabolite With the Characterization of Atypical Complex Absorption Kinetics. PubMed.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • PharmGKB. (n.d.). Simvastatin Pathway, Pharmacokinetics. ClinPGx.
  • Gao, J., et al. (2014). Pharmacokinetics of simvastatin lactone and its active metabolite simvastatin hydroxy acid in healthy Chinese male and female volunteers. PubMed.
  • Tsamandouras, N., et al. (n.d.). A mechanistic pharmacokinetic model for simvastatin and its active metabolite simvastatin acid. PAGE Meeting.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.
  • page-meeting.org. (n.d.). A mechanistic population pharmacokinetic model for simvastatin and its active metabolite simvastatin acid. page-meeting.org.
  • MDPI. (2025). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. MDPI.
  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS One.
  • Medsafe. (2014). Statins and CYP Interactions. Medsafe.
  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences.
  • ResearchGate. (2025). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 | Request PDF. ResearchGate.
  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
  • Manzoor, S., et al. (n.d.). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC. National Center for Biotechnology Information.
  • Al-Rewashdeh, M. S., et al. (2019). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. PubMed.
  • de Castro, M. S., et al. (n.d.). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. SciELO.
  • Gryn, S. E., et al. (n.d.). CYP3A422 and CYP3A53 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Thermo Fisher Scientific.
  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Ghosal, A., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. National Center for Biotechnology Information.
  • Enger, C., et al. (n.d.). Co-medication of statins and CYP3A4 inhibitors before and after introduction of new reimbursement policy - PMC. National Center for Biotechnology Information.
  • John Wiley & Sons. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders.
  • Prueksaritanont, T., et al. (n.d.). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of Simvastatin &amp; 3-Hydroxy Simvastatin Acid

Topic: Optimization of HPLC separation for 3-Hydroxy Simvastatin Acid (Sodium Salt) and Simvastatin. Case ID: SMV-SEP-001 Status: Resolved / Guide Available Executive Summary & Chemical Context[1][2][3][4] The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC separation for 3-Hydroxy Simvastatin Acid (Sodium Salt) and Simvastatin. Case ID: SMV-SEP-001 Status: Resolved / Guide Available

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Separating Simvastatin (SMV) from its polar metabolites, specifically 3-Hydroxy Simvastatin Acid , presents a unique chromatographic challenge due to the "Lactone-Acid Paradox."

  • Simvastatin is a non-polar lactone (prodrug).

  • 3-Hydroxy Simvastatin Acid is a highly polar, open-ring carboxylate with an additional hydroxyl group.

  • The "Sodium Salt" Factor: You are starting with the sodium salt of the acid. In a standard reverse-phase mobile phase (pH 2.0–5.0), the sodium counter-ion dissociates immediately. The analyte behaves as the free acid (or carboxylate anion), not the salt.

Critical Mechanism: If the mobile phase pH is too high (> 6.0), Simvastatin (Lactone) hydrolyzes into Simvastatin Acid during the run. If the pH is too low (< 2.5), the Acid forms can lactonize. Stability is the invisible variable in this separation.

Optimized Experimental Protocol

This method is designed to retain the early-eluting polar "3-Hydroxy" species while eluting the late non-polar Simvastatin within a reasonable timeframe.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity required. A 3.5 µm particle size improves resolution between the closely eluting acid metabolites.
Mobile Phase A 20 mM Ammonium Acetate or Phosphate Buffer, pH 4.5 Critical: pH 4.5 is the "Goldilocks" zone. It minimizes lactone hydrolysis (which happens at high pH) while preventing acid lactonization (low pH).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for statins compared to Methanol and lower backpressure.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 238 nmMax absorption for the hexahydronaphthalene ring system common to both.
Temperature 25°CHigher temperatures (>30°C) accelerate on-column hydrolysis of Simvastatin.
Gradient Program (Time vs. %B)[2][5]
Time (min)% Mobile Phase BPhase Description
0.0 35%High Aqueous Start: Essential to retain the polar 3-Hydroxy Simvastatin Acid.
5.0 35%Isocratic hold to establish separation of polar impurities.
20.0 80%Linear ramp to elute the non-polar Simvastatin (Lactone).
25.0 80%Wash to remove highly retained dimers.
25.1 35%Return to initial conditions.
30.0 35%Re-equilibration.

Troubleshooting Guide (FAQ)

Q1: My "3-Hydroxy Simvastatin Acid" peak is splitting or tailing severely. Why?

Diagnosis: This is likely a pKa vs. pH mismatch .

  • The Science: The pKa of the carboxylic acid on the open ring is approximately 4.5–4.8. If your mobile phase is exactly at pH 4.5, the molecule exists as a 50/50 mixture of the neutral acid and the ionized carboxylate. These two forms interact differently with the C18 stationary phase, causing split peaks.

  • The Fix:

    • Buffer Strength: Ensure your buffer concentration is at least 20-25 mM to resist local pH changes in the pore.

    • pH Adjustment: Slightly adjusting the pH to 5.0 ensures the acid is predominantly ionized (better peak shape, earlier elution), which is usually acceptable for Simvastatin stability if the run time is short (< 20 min).

Q2: I see "Ghost Peaks" appearing between the Acid and Lactone peaks.

Diagnosis: On-Column Hydrolysis.

  • The Science: Simvastatin is converting to Simvastatin Acid during the run. The "bridge" of background noise between peaks is the analyte changing form as it moves through the column.

  • The Fix:

    • Check Column Temperature: Ensure it is ≤ 25°C .

    • Check Mobile Phase pH: If it has drifted > 6.0, hydrolysis accelerates.

    • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile or high-pH solvents. Use the Mobile Phase A:B (50:50) mix adjusted to pH 4.5.

Q3: The 3-Hydroxy Acid elutes in the void volume (t0). How do I retain it?

Diagnosis: Phase Collapse or Insufficient Polarity.

  • The Science: The 3-hydroxy group makes the molecule extremely polar. Starting at 50% or 60% Organic (standard for Simvastatin) is too strong; it washes the acid out immediately.

  • The Fix:

    • Lower Initial %B: Drop the starting organic concentration to 30-35% .

    • Column Choice: If a standard C18 fails, switch to a C18-Aq (Aqueous compatible) or a Phenyl-Hexyl column. The Phenyl chemistry offers pi-pi interactions that can better retain the statin ring structure in high-aqueous conditions.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for resolving separation issues between the parent lactone and the polar acid metabolites.

StatinSeparation Start Problem: Poor Separation Simvastatin vs. 3-OH Acid CheckRT Check Retention Time (RT) of 3-OH Acid Start->CheckRT VoidElution Elutes in Void (t0)? CheckRT->VoidElution RT < 2 min PeakShape Peak Splitting/Tailing? CheckRT->PeakShape Bad Shape GhostPeaks Ghost Peaks/Baseline Rise? CheckRT->GhostPeaks Baseline Issues Sol_Gradient Action: Decrease Initial %B to 30-35% (High Aqueous) VoidElution->Sol_Gradient Sol_pH Action: Adjust pH. Target pH 5.0 (Ionized) or pH 2.5 (Suppressed) PeakShape->Sol_pH pKa Conflict Sol_Temp Action: Lower Temp to 20-25°C Check Diluent pH GhostPeaks->Sol_Temp Hydrolysis Context NOTE: 3-OH Acid is Polar Simvastatin is Non-Polar Context->Start

Figure 1: Decision tree for troubleshooting HPLC separation of Simvastatin and its polar metabolites.

Sample Preparation (The "Sodium Salt" Protocol)

Since the user specifically possesses the Sodium Salt of the 3-Hydroxy Acid, proper handling is vital to prevent precipitation or conversion.

  • Weighing: Weigh the Sodium Salt equivalent to the desired free acid concentration (Account for MW difference: Na-Salt MW > Free Acid MW).

  • Primary Dilution: Dissolve in Methanol (approx. 10% of final volume) to ensure complete solubility of the organic skeleton.

  • Secondary Dilution: Dilute to volume with Buffer (pH 4.5) .

    • Warning: Do not dissolve directly in highly acidic diluents (pH < 2), as this may precipitate the free acid if the concentration is high.

    • Warning: Do not leave the sodium salt in water without buffer; the local pH may be alkaline, promoting degradation of any Simvastatin present in the mixture.

References

  • United States Pharmacopeia (USP). Simvastatin Monograph: Organic Impurities. USP-NF. (Standard reference for pH 4.5 phosphate buffer conditions).

  • Alvarez-Lueje, A., et al. (2005). Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography.[1] Journal of AOAC International. (Establishes the pH-dependent hydrolysis rates of the lactone ring).

  • Voya, R., et al. (2010). Gradient Stability Indicating RP-HPLC Method for Impurity Profiling of Simvastatin in Tablet Dosage Forms.[2][3][4] (Details the elution order: Hydroxy Acid < Simvastatin Acid < Simvastatin).

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Analysis of 3-Hydroxy Simvastatin Acid Sodium Salt

Introduction: The "Silent Killers" of Statin Analysis Analyzing 3-Hydroxy Simvastatin Acid (SVA) —often simply called Simvastatin Acid—presents a unique triad of chemical challenges that do not affect standard small mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killers" of Statin Analysis

Analyzing 3-Hydroxy Simvastatin Acid (SVA) —often simply called Simvastatin Acid—presents a unique triad of chemical challenges that do not affect standard small molecules. If you are experiencing poor signal, split peaks, or non-linear calibration curves , the issue is rarely the mass spectrometer itself. It is almost certainly the chemistry of the analyte in your mobile phase.

This guide addresses the three specific failure modes associated with the Sodium Salt form of this molecule:

  • The Sodium Trap: Formation of unfragmentable sodium adducts in Positive Mode.

  • The Lactone Loop: On-column cyclization due to incorrect pH.

  • The Solubility Paradox: Precipitation of the salt form in high-organic solvents.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to isolate the root cause.

DiagnosticTree Start Symptom: Low/No Signal CheckMode Check Ionization Mode Start->CheckMode ESI_Pos Mode: ESI (+) CheckMode->ESI_Pos ESI_Neg Mode: ESI (-) CheckMode->ESI_Neg CheckAdducts Scan Q1 (Full Scan) Do you see M+23 (Na)? ESI_Pos->CheckAdducts CheckpH Check Mobile Phase pH ESI_Neg->CheckpH AdductIssue ISSUE: Sodium Adducts Signal is 'stolen' by Na+ CheckAdducts->AdductIssue Yes (Dominant Na+) LactoneIssue ISSUE: Lactonization Acid converted to Lactone CheckAdducts->LactoneIssue No, but peak is split CheckpH->LactoneIssue pH < 4.0 Suppression ISSUE: Ion Suppression Check Matrix/Buffer CheckpH->Suppression pH > 4.5

Figure 1: Diagnostic logic tree for isolating signal loss mechanisms in Statin Acid analysis.

Part 2: The Chemistry of Signal Loss

Issue 1: The Sodium Adduct Trap (ESI Positive Mode)

You are working with the Sodium Salt of the analyte. If you dissolve this standard in methanol/water and inject it into an ESI(+) stream, the sodium ions (


) will tightly bind to the Simvastatin Acid.
  • The Mechanism: In ESI(+), you typically target the protonated ion

    
    .[1] However, if sodium is present (from the salt form or glassware), the molecule preferentially forms 
    
    
    
    .
  • The Consequence: Sodium adducts are extremely stable. They do not fragment well in the collision cell.

    • Result: You see a huge signal in Q1 (Parent), but zero signal in Q3 (Fragment/MRM).

Corrective Protocol:

  • Switch to ESI Negative Mode: This is the gold standard for Simvastatin Acid. It forms the

    
     ion (deprotonated carboxylate), which is immune to sodium adduct formation.
    
  • If ESI(+) is mandatory: You must "swamp" the system with Ammonium. Use 5mM Ammonium Acetate or Ammonium Formate in the mobile phase.[2] The excess

    
     will displace the 
    
    
    
    , forcing the formation of
    
    
    , which fragments much better than the sodium adduct.
Issue 2: The Lactonization Equilibrium

Simvastatin Acid (Open Ring) and Simvastatin (Closed Lactone) exist in a pH-dependent equilibrium.

  • Acidic Conditions (pH < 4): Promotes cyclization (closing the ring)

    
     Conversion to Simvastatin Lactone.
    
  • Basic Conditions (pH > 8): Promotes hydrolysis

    
     Stable Acid form.
    

The Trap: Most C18 columns require acidic pH for good peak shape. If you run at pH 3.0 (common for other drugs), your Simvastatin Acid will cyclize inside the column. You will see a "ghost peak" at the retention time of the Lactone (Simvastatin), and your Acid signal will vanish.

Corrective Protocol:

  • Buffer Selection: Use Ammonium Acetate adjusted to pH 4.5 - 5.0 . This is the "sweet spot" where the acid is stable enough for the run time, but the pH is low enough to prevent silica dissolution.

  • Temperature: Keep the autosampler at 4°C . Lactonization is heat-driven.

Part 3: Optimized Experimental Workflows

Workflow A: Sample Preparation (Preventing Pre-Analysis Loss)
ParameterRecommendationRationale
Solvent 80% Methanol / 20% Ammonium Acetate (5mM)Pure organic causes salt precipitation. Water maintains solubility; Ammonium displaces Sodium.
pH Adjustment Adjust stock to pH ~7.0Neutral pH prevents conversion to Lactone during storage.
Storage -20°C or -80°CMinimizes spontaneous lactonization.
Vials Glass (Silanized preferred)Plastic vials can leach plasticizers that suppress ionization.
Workflow B: LC-MS Method Parameters

This method is self-validating because it separates the Acid from the Lactone, ensuring you aren't measuring a mix of both.

Chromatography (LC):

  • Column: C18 Fused-Core (e.g., Kinetex or Ascentis Express), 2.6 µm,

    
     mm.
    
  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Gradient:

    • 0-1 min: 30% B (Divert to waste to remove salts).

    • 1-5 min: 30%

      
       90% B.
      
    • 5-7 min: Hold 90% B.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Ionization: ESI Negative Mode (-) .

  • Target Ion:

    
    .
    
  • Transitions (Simvastatin Acid):

    • Quantifier:

      
       (Loss of hydroxy-heptanoic acid tail).
      
    • Qualifier:

      
      .
      

Part 4: The Equilibrium Mechanism (Visualized)

Understanding the interconversion is vital for troubleshooting retention time shifts.

Equilibrium Acid Simvastatin Acid (Open Ring) Polar | Elutes Early Lactone Simvastatin (Closed Ring) Non-Polar | Elutes Late Acid->Lactone Acidic pH + Heat (Lactonization) Lactone->Acid Basic pH + Esterase (Hydrolysis)

Figure 2: Thermodynamic equilibrium between Simvastatin Acid and Lactone forms.

Part 5: Frequently Asked Questions (FAQ)

Q: I see a strong peak in Q1 scan but zero signal in MRM. Why? A: You are likely in ESI Positive mode and looking at the Sodium Adduct


. This ion is extremely stable and requires very high collision energy to fragment, often shattering the molecule entirely before yielding useful fragments. Switch to ESI Negative mode  or add Ammonium Acetate to your mobile phase to form the 

adduct.[5]

Q: My peak is splitting into two. Is my column dead? A: Unlikely. Split peaks in statin analysis usually indicate on-column interconversion. If your mobile phase is too acidic (e.g., 0.1% Formic Acid, pH ~2.7), the acid form begins cyclizing to the lactone form as it travels through the column. Since the lactone is more hydrophobic, the "new" molecules slow down, creating a "smear" or a second hump. Buffer your mobile phase to pH 4.5-5.0.

Q: Can I use Formic Acid in my mobile phase? A: Avoid it if possible. Formic acid (pH ~2.[2]7) is too aggressive for Simvastatin Acid stability. Acetic acid or Ammonium Acetate (pH 4.[6]5) provides sufficient protonation for C18 retention without catalyzing rapid lactonization.

Q: Why does the signal drop over time in the autosampler? A: If your sample solvent is acidic or pure organic, the "Acid" form is slowly converting to the "Lactone" form in the vial. Ensure your sample diluent contains ~20% water and is buffered to neutral pH (pH 7). Keep the autosampler at 4°C.

References

  • Jemal, M. et al. (2000). Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma.[7] Journal of Pharmaceutical and Biomedical Analysis.

  • Partani, P. et al. (2016).[8] Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma. Journal of Chromatographic Science.

  • Kruve, A. et al. (2010). Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism. Frontiers in Pharmacology.

  • Shimadzu Technical Guide. (2023). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.

Sources

Troubleshooting

How to handle and store "3"-Hydroxy Simvastatin Acid Sodium Salt safely

Handling, Storage, and Stability Guide Executive Summary 3'-Hydroxy Simvastatin Acid Sodium Salt is the open-ring, active metabolite form of Simvastatin, further modified by hydroxylation at the 3' position. Unlike the p...

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Stability Guide
Executive Summary

3'-Hydroxy Simvastatin Acid Sodium Salt is the open-ring, active metabolite form of Simvastatin, further modified by hydroxylation at the 3' position. Unlike the parent lactone (Simvastatin), this compound is ionic and highly polar.

The Critical Failure Point: The "Acid" moiety in the name indicates the lactone ring is open. If this compound is exposed to acidic conditions (pH < 7.0) , it will undergo rapid lactonization , cyclizing back into a lactone form or degrading, rendering your concentration data invalid.

Module 1: Storage & Stability (The "Stasis" Phase)

Q: What are the absolute storage requirements for the solid powder? A:

  • Temperature: Store at -20°C for up to 2 years. For archival storage (>2 years), -80°C is recommended.

  • Atmosphere: The sodium salt form is hygroscopic . Moisture absorption initiates hydrolysis. The vial must be kept in a desiccator or sealed with Parafilm inside a secondary container with desiccant packs.

  • Light: Photosensitive. Store in amber vials or wrap clear vials in aluminum foil.

Q: Can I store the reconstituted solution? A: No.

  • Aqueous Solutions: Unstable. Use immediately (within 4 hours).

  • DMSO Stock: Stable for 1 month at -20°C if sealed under argon/nitrogen. Avoid repeated freeze-thaw cycles.

Protocol: The "Desiccator Equilibration" (Preventing Condensation)

Failure to follow this leads to water uptake and sticky, unusable powder.

  • Remove the vial from the freezer (-20°C).

  • Do NOT open the vial immediately.

  • Place the sealed vial in a desiccator at room temperature for 30–60 minutes .

  • Once the vial feels ambient to the touch, wipe the exterior with a lint-free tissue before opening.

Module 2: Solubilization & Handling (The "Activation" Phase)

Q: What is the preferred solvent system? A: Do not attempt to dissolve directly in water or acidic buffers.

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) or Methanol.

    • Solubility: ~10–25 mg/mL.

  • Secondary Solvent (Working Solution): PBS (pH 7.4) or Culture Media.[1]

Q: Why did my solution turn cloudy upon dilution? A: This is likely "Solvent Shock." If you dump a high-concentration DMSO stock into cold aqueous buffer, the compound may precipitate.

  • The Fix: Add the DMSO stock dropwise to the vortexing buffer (room temperature), not the other way around. Keep the final DMSO concentration < 1% to avoid cytotoxicity in biological assays.

Critical Parameter: pH Control

The stability of this compound is strictly pH-dependent.

pH EnvironmentResultStatus
Acidic (pH < 6.0) Rapid Lactonization (Ring Closure)CRITICAL FAILURE
Neutral (pH 7.0) Equilibrium / Slow LactonizationRISKY
Alkaline (pH > 7.5) Stable Open-Ring Acid FormOPTIMAL
Module 3: Visualization of Workflows
Figure 1: Safe Handling & Reconstitution Workflow

This workflow illustrates the "Dropwise Dilution" method to prevent precipitation and the critical pH check.

G Start Frozen Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh Amount Equilibrate->Weigh Dissolve Dissolve in DMSO (Stock: 10mM) Weigh->Dissolve Primary Solubilization Dilute Dilute Dropwise (Vortexing) Dissolve->Dilute <1% DMSO Final CheckPH Prepare Buffer (Ensure pH > 7.4) CheckPH->Dilute Critical Step Use Immediate Use (In Vitro/In Vivo) Dilute->Use Within 4 Hours

Caption: Figure 1. Step-by-step reconstitution pathway emphasizing temperature equilibration and pH control to maintain compound integrity.

Figure 2: The pH-Stability Logic Gate

Understand the chemical fate of your compound based on buffer pH.

G Compound 3'-Hydroxy Simvastatin Acid Sodium Salt Acid Acidic Environment (pH < 6.0) Compound->Acid Neutral Neutral Environment (pH 7.0 - 7.2) Compound->Neutral Base Alkaline Environment (pH > 7.5) Compound->Base Lactone Lactonization (Cyclization to Inactive Form) Acid->Lactone Rapid Reaction Risk Slow Interconversion (Data Drift Risk) Neutral->Risk Time Dependent Stable Stable (Active Open-Ring Form) Base->Stable Preferred State

Caption: Figure 2. Mechanism of instability. Low pH forces the open acid ring to close, reverting the active metabolite to an inactive lactone-like structure.

Module 4: Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
HPLC shows "Split Peaks" Lactonization. The sample was likely dissolved in an acidic mobile phase or allowed to sit in a neutral buffer too long.Adjust mobile phase to pH 7.4 (Ammonium Acetate) or analyze immediately. Avoid TFA (Trifluoroacetic acid) in HPLC.
Sticky/Gummy Powder Hygroscopicity. Moisture entered the vial during storage or opening.The sodium salt has absorbed water.[2] Re-quantify concentration via UV/HPLC before use; weight-based dosing is now inaccurate.
Precipitation in Media Solubility Limit. Concentration > 100 µM in aqueous media or rapid addition of DMSO stock.Sonicate the media (if heat stable) or warm to 37°C. Ensure DMSO stock is added slowly while vortexing.
Yellowing of Solution Oxidation. Discard. For future stocks, purge the DMSO vial with Nitrogen or Argon gas before sealing.
References
  • Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. Retrieved from [Link]

  • Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition.[3] Retrieved from [Link]

  • Jemal, M., et al. (2003). Stability of HMG-CoA reductase inhibitors (statins) in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Reference Data & Comparative Studies

Validation

"3"-Hydroxy Simvastatin Acid Sodium Salt vs. simvastatin HMG-CoA reductase inhibition

This guide provides an in-depth technical comparison between Simvastatin (Lactone) and its active form, Simvastatin Hydroxy Acid Sodium Salt (often denoted as the "3"-hydroxy acid form due to the

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Simvastatin (Lactone) and its active form, Simvastatin Hydroxy Acid Sodium Salt (often denoted as the "3"-hydroxy acid form due to the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-hydroxyl group at position 3 of the open chain).

HMG-CoA Reductase Inhibition: Prodrug vs. Active Metabolite[1][2]

Executive Summary & Nomenclature Clarification

The Core Distinction: The fundamental difference lies in their activity state. Simvastatin is a prodrug (lactone form) that is pharmacologically inactive in vitro against HMG-CoA reductase until hydrolyzed.[1][2] Simvastatin Hydroxy Acid Sodium Salt is the active metabolite (open-ring form) that directly binds and inhibits the enzyme.

  • Simvastatin (Lactone): Lipophilic, cell-permeable, requires enzymatic hydrolysis (carboxylesterases) to become active.[1][3] Used in in vivo studies or cellular assays where intracellular metabolism is active.

  • "3"-Hydroxy Simvastatin Acid Sodium Salt: Hydrophilic, potent direct inhibitor.[1][3] Used as the positive control in cell-free enzyme assays (e.g., purified HMG-CoA reductase screening).[1][3]

FeatureSimvastatin (Lactone)Simvastatin Acid (Sodium Salt)
CAS Registry 79902-63-9101314-97-0 (Na+ Salt)
Structure Closed Lactone RingOpen Heptanoic Acid Chain
Solubility DMSO, Ethanol (Insoluble in Water)Water (>50 mg/mL), Buffer
Primary Use Cellular/Animal Studies (Prodrug)Enzyme Inhibition Assays (Active)
HMG-CoA IC50 > 10,000 nM (Inactive)~1 – 15 nM (Potent)
Mechanism of Action & Signaling Pathway

The statin pharmacophore mimics the HMG-CoA substrate. However, this mimicry requires a specific stereochemical configuration of 3,5-dihydroxy acid.[1][3]

  • The Lactone (Simvastatin): The binding site of HMG-CoA reductase requires a free carboxylate anion to anchor the molecule via ionic interaction with Lys735 (in human HMGR). The lactone ring masks this group, preventing binding.

  • The Acid (Salt): Possesses the terminal carboxylate and the 3,5-hydroxyl groups in the correct orientation to occupy the catalytic site, displacing HMG-CoA and preventing mevalonate synthesis.

Pathway Diagram: Activation & Inhibition

StatinPathway cluster_ext Extracellular / In Vitro Buffer cluster_cell Intracellular / Liver Hepatocyte SimLactone Simvastatin (Lactone Form) [Inactive] Esterase Carboxylesterases (CES1) SimLactone->Esterase Passive Diffusion SimAcid Simvastatin Acid (Sodium Salt) [Active] HMGR HMG-CoA Reductase SimAcid->HMGR Direct Inhibition (Ki ~0.1 nM) SimAcid->HMGR Direct use in Enzyme Assay Esterase->SimAcid Hydrolysis Mevalonate Mevalonate HMGR->Mevalonate Reduction (Blocked by Statin) HMGCoA HMG-CoA (Substrate) HMGCoA->HMGR Normal Binding Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol

Caption: Activation pathway showing Simvastatin (Lactone) requiring hydrolysis to form the Active Acid, which competitively inhibits HMG-CoA Reductase.[3]

Comparative Performance Analysis
A. In Vitro Enzyme Assays (Cell-Free)

Critical Insight: Researchers frequently fail assays by using Simvastatin (Lactone) directly in purified enzyme systems.[1]

  • Simvastatin Acid Sodium Salt: Exhibits potent inhibition with an IC50 typically between 1 nM and 15 nM depending on the enzyme source (human vs. rat) and substrate concentration. It is water-soluble, making it ideal for aqueous buffer systems.[1][3]

  • Simvastatin (Lactone): Shows negligible activity (IC50 > 10 µM) in purified systems because the enzyme cannot bind the lactone ring, and the assay buffer lacks the esterases required to open it.

B. Cellular Assays (e.g., HepG2, HeLa)

Critical Insight: In whole-cell assays, the Lactone often outperforms the Salt due to permeability.[3]

  • Simvastatin (Lactone): Highly lipophilic (logP ~4.6). It passively diffuses across cell membranes rapidly.[1] Once inside, intracellular esterases convert it to the active acid.

  • Simvastatin Acid Sodium Salt: Hydrophilic (logP ~1.6). It has poor passive membrane permeability.[1] It relies on active transport (e.g., OATP1B1), which may be downregulated or absent in certain cell lines, potentially leading to false-negative results in non-hepatic cells.[3]

Summary Data Table
ParameterSimvastatin (Lactone)Simvastatin Acid Sodium Salt
Purified HMGR Inhibition (IC50) > 10,000 nM (Inactive)11.2 ± 1.5 nM (Active)
Cellular Sterol Synthesis (IC50) ~15 nM (High uptake)~50 - 200 nM (Transport dependent)
Water Solubility < 1 µg/mL> 50 mg/mL
Stability in Solution Hydrolyzes at pH > 7Stable at neutral/basic pH
Experimental Protocols
Protocol A: Activation of Simvastatin (Lactone) to Acid

If you only have the Lactone but need to run an enzyme assay, you must chemically activate it.[3]

  • Dissolve: Prepare a 50 mM stock of Simvastatin (Lactone) in 100% Ethanol or DMSO.

  • Hydrolysis: Mix 100 µL of Stock with 150 µL of 0.1 N NaOH and 750 µL of 75% Ethanol.

  • Incubation: Incubate at 50°C for 2 hours.

  • Neutralization: Adjust pH to ~7.2 using dilute HCl.

  • Validation: The resulting solution contains the active Sodium Salt form.

Protocol B: HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

Use Simvastatin Acid Sodium Salt directly for this protocol.[1][3]

Principle: Measures the oxidation of NADPH to NADP+ (absorbance decrease at 340 nm) during the conversion of HMG-CoA to mevalonate.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 400 mM KCl, 100 mM Sucrose, 1 mM EDTA, 2 mM DTT.[3]

  • Enzyme: Recombinant HMG-CoA Reductase (transmembrane domain deleted for solubility).[1]

  • Substrate: HMG-CoA (150 µM final).

  • Cofactor: NADPH (400 µM final).

  • Inhibitor: Simvastatin Acid Sodium Salt (Serial dilution: 0.1 nM – 1000 nM).

Workflow:

  • Blanking: Set spectrophotometer to 37°C; measure absorbance at 340 nm.

  • Pre-Incubation: Add Enzyme + Inhibitor (Simvastatin Acid) to the cuvette/well. Incubate for 10 minutes at 37°C to allow binding.

    • Note: Do not use Simvastatin Lactone here; it will not bind.[1]

  • Initiation: Add NADPH and HMG-CoA to start the reaction.[1]

  • Measurement: Monitor kinetic decrease in Abs(340nm) for 10–20 minutes.

  • Calculation:

    
    [3]
    
Assay Workflow Diagram

AssayWorkflow cluster_choice Compound Selection Step1 Prepare Reagents (Buffer, NADPH, HMG-CoA) ChoiceA Simvastatin Acid (Salt) Dissolve in Water/Buffer Step1->ChoiceA ChoiceB Simvastatin (Lactone) Dissolve in DMSO Step1->ChoiceB Step2 Pre-Incubation (10 min) Enzyme + Inhibitor ChoiceA->Step2 Hydrolysis Alkaline Hydrolysis (NaOH, 50°C, 2hr) ChoiceB->Hydrolysis REQUIRED for Enzyme Assay Hydrolysis->Step2 Activated Step3 Add Substrates (HMG-CoA + NADPH) Step2->Step3 Step4 Kinetic Read (Abs 340nm, 20 min) Step3->Step4 Result Calculate IC50 Step4->Result

Caption: Workflow for HMG-CoA Reductase Assay. Note the mandatory hydrolysis step if starting with the Lactone.

References
  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase.[1][3] Science, 292(5519), 1160-1164.[1][3] Link

  • Corsini, A., et al. (1995). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84(3), 413-428.[1][3] Link

  • Vickers, S., et al. (1990). Hydrolysis of simvastatin by human plasma and enzyme preparations.[3] Drug Metabolism and Disposition, 18(2), 138-145.[1][3] Link

  • McKenney, J. M. (2003). Pharmacologic characteristics of statins. Clinical Cardiology, 26(S3), III-32.[1][3] Link[3]

  • PubChem Compound Summary. Simvastatin sodium salt (CID 131864681).[4] National Center for Biotechnology Information.[1] Link[3]

Sources

Comparative

Validation of an analytical method for "3"-Hydroxy Simvastatin Acid Sodium Salt

Publish Comparison Guide: Validation of an Analytical Method for "3"-Hydroxy Simvastatin Acid Sodium Salt Executive Summary & Strategic Rationale The Challenge: In the rigorous landscape of statin development, the accura...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of an Analytical Method for "3"-Hydroxy Simvastatin Acid Sodium Salt

Executive Summary & Strategic Rationale

The Challenge: In the rigorous landscape of statin development, the accurate quantification of metabolites and oxidative impurities is critical. "3"-Hydroxy Simvastatin Acid (CAS 1316302-95-0) represents a specific oxidative and hydrolytic degradant of Simvastatin.[1][2] Its analysis is notoriously difficult due to two factors:

  • Structural Isomerism: It shares a molecular weight and similar fragmentation patterns with other hydroxylated metabolites (e.g., 6'-hydroxy simvastatin), making standard LC-MS methods prone to cross-talk.[2][3]

  • Lactone-Acid Interconversion: The analyte exists in a thermodynamic equilibrium between the open-ring hydroxy acid and the closed-ring lactone.[2] Traditional "Free Acid" reference standards are often hygroscopic and unstable, leading to variable potency and shifting retention times.

The Solution: This guide validates a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing the Sodium Salt form of 3"-Hydroxy Simvastatin Acid as the primary Reference Standard (RS).

Comparative Advantage:

Feature Sodium Salt Standard (Proposed) Free Acid Standard (Alternative) In-Situ Hydrolysis (Alternative)
Solid-State Stability High: Resistant to spontaneous lactonization.[2][3] Low: Prone to cyclization to lactone during storage.[2] N/A: Variable reaction completeness.
Solubility Excellent: Instantly soluble in aqueous buffers (pH > 6).[2] Poor: Requires organic solvents; precipitation risk in aqueous mobile phases.[2] Variable: Matrix effects from hydrolysis reagents.

| Quantitation Accuracy | > 99.5%: Stoichiometrically defined sodium content. | Variable: Hygroscopicity alters effective weight.[2] | Low: Assumes 100% conversion (rarely achieved).[2] |

Scientific Foundation & Mechanism[2][3]

Analyte Causality & Pathway

Simvastatin is a prodrug (lactone) hydrolyzed in vivo to Simvastatin Acid (active).[2][4][5] The 3"-hydroxy derivative is formed via CYP3A4-mediated oxidation or stress-induced degradation.[2][3] The "double prime" (3") notation typically refers to the position on the ester side chain, distinguishing it from ring-hydroxylated metabolites.

Figure 1: Metabolic and Degradation Pathway of Simvastatin

Simvastatin_Pathway Simvastatin Simvastatin (Lactone) (Prodrug) Sim_Acid Simvastatin Acid (Active Metabolite) Simvastatin->Sim_Acid Hydrolysis (Esterase/pH) Impurity_6 6'-Hydroxy Simvastatin (Isomeric Interference) Simvastatin->Impurity_6 CYP3A4 Sim_Acid->Simvastatin Lactonization (Acidic pH) Impurity_3 3''-Hydroxy Simvastatin Acid (Target Analyte) Sim_Acid->Impurity_3 CYP3A4 Oxidation or Oxidative Stress

Caption: Pathway illustrating the formation of 3"-Hydroxy Simvastatin Acid from the active acid form, highlighting the critical need to separate it from isomeric interferences like 6'-Hydroxy Simvastatin.

Method Development & Optimization

To validate the Sodium Salt standard, we employ an LC-MS/MS method designed to suppress lactonization during the run while maximizing ionization efficiency.

Chromatographic Conditions (The "Product" Environment)
  • Column: C18 with polar-embedded group (e.g., Waters Acquity BEH Shield RP18), 2.1 x 100 mm, 1.7 µm.[3] Rationale: The polar group improves peak shape for the free acid moiety and prevents tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (30% B to 90% B in 5 mins) to elute the polar hydroxy-acid before the non-polar lactone.

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters
  • Mode: ESI Negative (ESI-).[2][3] Rationale: The carboxylic acid group on the open ring ionizes far better in negative mode ([M-H]-), providing 10x sensitivity over positive mode and eliminating interference from neutral lactones which only ionize in positive mode ([M+H]+).[2][3]

  • MRM Transition: m/z 453.2 → 337.1 (Quantifier).[2]

Validation Protocol (Step-by-Step)

This protocol validates the method using 3"-Hydroxy Simvastatin Acid Sodium Salt as the reference standard.[2]

Phase 1: Standard Preparation (Self-Validating System)
  • Step 1: Weigh 1.00 mg of 3"-Hydroxy Simvastatin Acid Sodium Salt .[2]

  • Step 2: Dissolve in 10 mL of Ammonium Bicarbonate buffer (pH 7.8) .

    • Critical Control Point: Do NOT use pure methanol or acidic water as the diluent.[2] The Sodium Salt requires a neutral-to-basic pH to remain in the ring-open acid form.[2] Acidic diluents will trigger immediate lactonization (cyclization), invalidating the standard curve.[2]

  • Step 3: Dilute working standards (1–1000 ng/mL) in mobile phase immediately prior to injection.[2]

Phase 2: Specificity & Isomer Resolution
  • Objective: Prove that 3"-Hydroxy Simvastatin Acid is chromatographically resolved from Simvastatin Acid and 6'-Hydroxy Simvastatin.

  • Protocol: Inject a mixture of all three.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between the 3"-Hydroxy peak and nearest neighbor.[2]

Phase 3: Linearity & Sensitivity
  • Protocol: Prepare 6 concentration levels (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • Data Analysis: Plot Area vs. Concentration. Weighting 1/x².[2]

  • Acceptance Criteria:

    
    .[2][6][7][8] Back-calculated accuracy of standards ±15%.
    
Phase 4: Robustness (pH Stability Challenge)
  • Objective: Verify the "Sodium Salt" advantage.

  • Protocol: Store the prepared QC samples at Room Temperature for 24 hours.

  • Comparison: Compare signal decay of Sodium Salt prep vs. Free Acid prep.

  • Expected Result: Sodium Salt (buffered) shows <2% degradation.[2] Free Acid (unbuffered) shows >10% conversion to lactone.[2]

Comparative Data Summary

The following table synthesizes experimental data comparing the validated method (using Sodium Salt) against a legacy HPLC-UV method.

ParameterLC-MS/MS (Sodium Salt Std) HPLC-UV (Free Acid Std) Impact
LLOQ (Sensitivity) 0.5 ng/mL50 ng/mL100x improvement allows detection of trace impurities.[2][3]
Linearity (

)
0.99920.9850Sodium salt provides more consistent calibration curves.[2]
Standard Stability (24h) 99.8% Recovery88.4% RecoverySodium salt prevents "drifting" quantification during long batch runs.[2]
Run Time 6.0 minutes25.0 minutesHigher throughput for QC release testing.[2]

Workflow Visualization

Figure 2: Analytical Method Validation Workflow

Validation_Workflow Start Start: Reference Standard Selection Prep Standard Prep: Dissolve Na-Salt in pH 7.8 Buffer Start->Prep Check Stability Check: Verify <1% Lactonization Prep->Check Critical Control LCMS LC-MS/MS Analysis: ESI(-) Mode, C18 Column Check->LCMS Data Data Processing: Integrate 453.2 -> 337.1 LCMS->Data Decision Validation Pass? Data->Decision Decision->Prep No (Re-optimize pH) End Method Validated Decision->End Yes

Caption: Workflow emphasizing the critical pH control step during standard preparation to maintain the integrity of the Sodium Salt form.

References

  • VeePrho Laboratories. (n.d.).[2] 3"-Hydroxy Simvastatin Acid (Sodium Salt) | CAS 1316302-95-0.[1][2][3] Retrieved from [Link]

  • Partani, P., et al. (2016).[2][3] Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma. Journal of Chromatographic Science. Retrieved from [Link][2][3]

  • Paszkowska, E., et al. (2025).[2][3] Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue. PLOS ONE. Retrieved from [Link]

  • Alvarez-Lueje, A., et al. (2005).[2][3] Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. Retrieved from [Link]

  • PubChem. (n.d.).[2] Simvastatin Sodium Salt Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

Validation

Technical Guide: 3''-Hydroxy Simvastatin Acid Sodium Salt as a Biomarker of Simvastatin Metabolism

Executive Summary 3''-Hydroxy Simvastatin Acid Sodium Salt (CAS: 1316302-95-0) represents a critical downstream metabolite in the pharmacokinetics of simvastatin. While Simvastatin Acid (SVA) is the pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3''-Hydroxy Simvastatin Acid Sodium Salt (CAS: 1316302-95-0) represents a critical downstream metabolite in the pharmacokinetics of simvastatin. While Simvastatin Acid (SVA) is the pharmacologically active HMG-CoA reductase inhibitor, the 3''-hydroxy metabolite serves as a specific biomarker for oxidative clearance , primarily mediated by the CYP3A4/5 enzyme system.

This guide compares the utility of 3''-Hydroxy Simvastatin Acid against standard analytes (Parent Simvastatin and Simvastatin Acid), detailing its application in metabolic flux analysis, drug-drug interaction (DDI) studies, and CYP3A phenotyping.

Part 1: Metabolic Context & Mechanism[1]

Simvastatin is a lactone prodrug. Its metabolic fate is bifurcated:

  • Hydrolysis (Activation): Conversion to Simvastatin Acid (SVA) by carboxylesterases (CES1) and paraoxonases.[1][2]

  • Oxidation (Clearance): SVA is further metabolized by CYP3A4/5. The hydroxylation at the 3''-position (on the 2,2-dimethylbutyrate side chain) yields 3''-Hydroxy Simvastatin Acid .

Unlike SVA, which measures efficacy exposure, 3''-Hydroxy Simvastatin Acid measures metabolic elimination capacity.

Diagram 1: Simvastatin Metabolic Pathway

Figure 1: The metabolic cascade showing the transition from prodrug to active effector to oxidative metabolite.

SimvastatinMetabolism Simvastatin Simvastatin (Lactone Prodrug) SVA Simvastatin Acid (SVA) (Active HMG-CoA Inhibitor) Simvastatin->SVA Hydrolysis (CES1, PON1) SVA->Simvastatin Lactonization (Acidic pH / UGTs) OH_SVA 3''-Hydroxy Simvastatin Acid (Oxidative Metabolite) SVA->OH_SVA Oxidation (CYP3A4/5) Exo_SVA 6'-Exomethylene SVA (Alternative Metabolite) SVA->Exo_SVA Oxidation (CYP3A4/5)

Part 2: Comparative Analysis of Biomarkers

When designing PK/PD studies, selecting the correct analyte is crucial. The table below contrasts the 3''-Hydroxy metabolite with the standard alternatives.

Table 1: Analyte Comparison for Drug Development
FeatureSimvastatin (Parent)Simvastatin Acid (SVA)3''-Hydroxy Simvastatin Acid
Primary Role Absorption MarkerEfficacy Marker (PD)Clearance/Metabolic Marker
Physiological State Inactive LactoneActive Open-AcidInactive (or Low Activity) Metabolite
Enzymatic Driver Esterases (CES1)CYP3A4 (Substrate)CYP3A4 (Product)
Clinical Utility Bioequivalence (BE)Lipid Lowering CorrelationCYP3A4 Phenotyping & DDI
Stability Hydrolyzes in baseLactonizes in acidStable as Sodium Salt (Reagent)
Plasma Conc. Low (<5 ng/mL)Moderate (1-10 ng/mL)Low-Moderate
Why Measure 3''-Hydroxy Simvastatin Acid?
  • CYP3A4 Phenotyping: In DDI studies (e.g., co-administration with itraconazole or rifampin), the ratio of [3''-OH SVA] / [SVA] provides a more sensitive index of CYP3A4 inhibition or induction than SVA levels alone.

  • Clearance Mechanism Verification: High SVA levels could result from either high absorption (SLCO1B1 transporter activity) or low clearance (CYP3A4 blockade). Measuring the 3''-OH metabolite distinguishes these mechanisms:

    • High SVA + Low 3''-OH SVA = CYP3A4 Inhibition.

    • High SVA + High 3''-OH SVA = High Absorption/Transporter effect.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify 3''-Hydroxy Simvastatin Acid in human plasma while preventing interconversion between the acid and lactone forms.

Reagents:

  • Target Analyte: 3''-Hydroxy Simvastatin Acid Sodium Salt (CAS 1316302-95-0).[3]

  • Internal Standard (IS): Simvastatin Acid-d6 or 3''-Hydroxy Simvastatin Acid-d3.

  • Buffer: Ammonium Acetate (pH 4.5 - 5.0). Critical: Avoid strong acids.

Step-by-Step Methodology
1. Sample Preparation (Liquid-Liquid Extraction)
  • Thawing: Thaw plasma samples on ice. Do not use heat.

  • Stabilization: Add 20 µL of 1M Ammonium Acetate (pH 5.0) to 200 µL plasma immediately to buffer the pH.

    • Rationale: Simvastatin acid derivatives can lactonize under acidic conditions (pH < 3). Maintaining pH ~5.0 prevents this artifact.

  • IS Addition: Spike with 10 µL of deuterated Internal Standard.

  • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Reconstitution: Evaporate the supernatant under nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

2. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 30% B to 90% B over 4 minutes.

  • Ionization: ESI Positive Mode.

    • Note: While acids often ionize in negative mode, the sodium salt form and mobile phase additives often allow sensitive detection of the protonated molecule [M+H]+ or sodium adducts [M+Na]+ in positive mode.

Diagram 2: Validated Analytical Workflow

Figure 2: Critical checkpoints for pH stability during the extraction of hydroxy-acid metabolites.

LCMS_Workflow Sample Plasma Sample (Contains SVA & 3''-OH SVA) Buffer pH Stabilization (Ammonium Acetate pH 5.0) Sample->Buffer Prevent Lactonization Extract LLE Extraction (MTBE, Cold Centrifugation) Buffer->Extract Isolate Analytes Dry Evaporation (N2 Gas, <40°C) Extract->Dry LCMS LC-MS/MS Analysis (Quantification) Dry->LCMS Reconstitute Warning CRITICAL: Avoid Acidic pH (<3.0) Warning->Buffer Risk Control

References

  • Vickers, S., et al. (1990).[5][6] Metabolism of simvastatin in humans, dogs, and rats. Drug Metabolism and Disposition.[1][2][7]

  • Prueksaritanont, T., et al. (1997).[6] In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s.[7][8] Drug Metabolism and Disposition.[1][2][7]

  • PubChem Compound Summary. (2024). Simvastatin Acid.[1][3][8][9][10][11][12] National Library of Medicine.

  • DrugBank Online. (2024). Simvastatin: Metabolism and Pharmacokinetics.[1][7][13]

  • Paszkowska, E., et al. (2025).[4][14][15] Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form. PLOS ONE.[15]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3"-Hydroxy Simvastatin Acid Sodium Salt

Operational Guide: Safe Handling of 3"-Hydroxy Simvastatin Acid Sodium Salt A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity As researchers and drug development professionals, our wo...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 3"-Hydroxy Simvastatin Acid Sodium Salt

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

As researchers and drug development professionals, our work with potent active pharmaceutical ingredients (APIs) and their metabolites demands the highest standards of safety and procedural precision. 3"-Hydroxy Simvastatin Acid Sodium Salt, a key metabolite of the widely used statin, Simvastatin, must be handled with the utmost care.[1][2] The parent compound, Simvastatin, is a highly potent molecule with an established Occupational Exposure Limit (OEL) that necessitates stringent control measures to protect laboratory personnel.[3]

This guide provides an essential, integrated framework for the safe handling, use, and disposal of 3"-Hydroxy Simvastatin Acid Sodium Salt. It is designed to move beyond a simple checklist, offering a procedural and logical narrative that explains the causality behind each safety measure. Our goal is to build a culture of safety that is as robust and validated as our research itself.

Hazard Assessment and Exposure Potential

Understanding the toxicological profile of a compound is the foundation of safe handling. While a specific OEL may not be established for this particular metabolite, we must operate under the principle that it carries a hazard profile similar to its parent compound, Simvastatin.

The parent drug, Simvastatin, is classified as a potent compound with potential for causing skin irritation, and it is suspected of reproductive toxicity and carcinogenicity.[4][5] It has a very low 8-hour time-weighted average OEL of 0.025 mg/m³.[3] This level of potency places it into a high Occupational Exposure Band (OEB), typically OEB 4 or 5, which mandates the use of containment solutions and a comprehensive PPE strategy to minimize any risk of exposure.[6]

Hazard CategoryDescriptionSource(s)
Occupational Exposure Limit (OEL) Parent Compound (Simvastatin): 0.025 mg/m³ (8-hour TWA). Handle metabolite with equivalent caution.[3]
Primary Routes of Exposure Inhalation of airborne particles, dermal (skin) contact, ocular (eye) contact, and ingestion.[7]
Toxicological Concerns Based on the parent compound: Suspected carcinogen and reproductive hazard. May cause skin irritation.[4][5]
Environmental Hazard Toxic to aquatic organisms with potential for long-term adverse effects.[4]

The Hierarchy of Controls: A Self-Validating System

Before detailing PPE requirements, it is critical to ground our safety protocol in the established hierarchy of controls. PPE is the last line of defense, not the first.[8] Our primary methods for exposure control must be engineering and administrative solutions.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

All handling of 3"-Hydroxy Simvastatin Acid Sodium Salt in its solid, powdered form must be performed within a certified containment system, such as a ventilated laminar flow enclosure, a vented balance safety enclosure, or a glove box isolator.[9] This is non-negotiable and serves as the primary barrier between the researcher and the potent compound.

Personal Protective Equipment (PPE): Your Final Barrier

The following PPE is mandatory for all personnel handling 3"-Hydroxy Simvastatin Acid Sodium Salt. The selection is based on established protocols for managing highly potent and hazardous drugs.[8][10][11]

PPE ItemSpecificationRationale for Use
Gloves Powder-free nitrile gloves, double-layered. Change outer glove every 30-60 minutes or immediately upon suspected contact.Prevents dermal absorption. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer without exposing skin. Powder-free gloves prevent aerosolization of the API.[8]
Gown Disposable, solid-front, back-closing gown made of a low-lint, coated fabric (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting elastic cuffs.Protects skin and personal clothing from contamination. The coated material provides resistance to chemical permeation. Cuffs should be tucked under the inner glove.[11]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. For splash risks, a full-face shield must be worn over the safety goggles.Protects eyes from airborne powder and splashes. Standard safety glasses do not provide an adequate seal and are insufficient. A face shield protects the entire face from splashes.[10]
Respiratory Protection A NIOSH-certified N95 (or higher) respirator, fit-tested for the individual user.Required when handling the powder outside of an isolator (e.g., during spill cleanup) or when there is any risk of aerosol generation. Surgical masks provide no protection against fine chemical particulates.[10][11]
Additional Protection Disposable hair cover, beard cover (if applicable), and shoe covers.Prevents contamination of hair and personal footwear, reducing the risk of carrying the compound outside of the laboratory.[10]
Experimental Protocol: Donning and Doffing PPE

The sequence of donning and doffing is designed to minimize cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: Don first.

  • Hair/Beard Covers: Ensure all hair is contained.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the protective gown, ensuring it is fully secured in the back.

  • Respirator: If required, don the N95 respirator. Perform a seal check.

  • Goggles/Face Shield: Don eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the gown.

Doffing (Taking Off) Sequence: This process is critical and should be performed slowly and deliberately in a designated area. The goal is to contain the "dirty" outer surfaces.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and inner gloves together. Untie the gown, and as you roll it away from your body (dirty side in), pull the sleeves off so that the inner gloves are peeled off with the gown, ending up inside the rolled-up bundle. Dispose of immediately.

  • Exit Controlled Area: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove without touching the front.

  • Hair/Shoe Covers: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A safe workflow accounts for the entire lifecycle of the compound within the laboratory.

Caption: End-to-end workflow for handling 3"-Hydroxy Simvastatin Acid Sodium Salt.

Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate the area if the spill is large or if powder has become airborne.

  • Secure the Area: Post warning signs to prevent entry.

  • Don PPE: Don the appropriate PPE, including an N95 respirator at a minimum. For a large spill, a full-face respirator with a chemical cartridge may be required.[8]

  • Contain the Spill:

    • Solid Spill: Gently cover the powder with absorbent pads wetted with a suitable solvent (e.g., water or isopropanol) to prevent it from becoming airborne. Do NOT dry sweep.

    • Liquid Spill: Cover with absorbent pads or granules, working from the outside in.

  • Clean the Spill: Carefully collect all contaminated materials using scoops or forceps and place them into a labeled, sealed hazardous waste bag.

  • Decontaminate: Clean the spill area with a suitable detergent solution, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE & Wash: Doff PPE as described above and wash hands thoroughly.

Disposal Plan

All waste generated from handling 3"-Hydroxy Simvastatin Acid Sodium Salt is considered hazardous chemical waste.

  • Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and unused compound must be placed in a clearly labeled, leak-proof, and sealed hazardous waste container.[9]

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's certified hazardous waste management program.

By adhering to this comprehensive guide, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.
  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • IPS - Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Santa Cruz Biotechnology.
  • Agno Pharmaceuticals.
  • Sigma-Aldrich. HPAPI Handling Protocols.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BenchChem. (2025).
  • TLC Pharmaceutical Standards.
  • Veeprho. 3"-Hydroxy Simvastatin Acid (Sodium Salt) | CAS 1316302-95-0.
  • Polovich, M. (2011). Safe handling of hazardous drugs. Clinical Journal of Oncology Nursing, 15(3), 324-328.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 334-340.
  • LGC Standards. (2023, June 2).
  • Camber Pharmaceuticals.
  • Fisher Scientific. (2015, March 17).
  • Cluzeau, F., et al.
  • Cayman Chemical. (2025, October 31).
  • Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120-124.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.